molecular formula C8H11N3 B8700641 1-Methylpiperidine-4,4-dicarbonitrile CAS No. 111511-94-5

1-Methylpiperidine-4,4-dicarbonitrile

Cat. No.: B8700641
CAS No.: 111511-94-5
M. Wt: 149.19 g/mol
InChI Key: WVMUQALROVXUFE-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4,4-dicarbonitrile is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpiperidine-4,4-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidine-4,4-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111511-94-5

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-methylpiperidine-4,4-dicarbonitrile

InChI

InChI=1S/C8H11N3/c1-11-4-2-8(6-9,7-10)3-5-11/h2-5H2,1H3

InChI Key

WVMUQALROVXUFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C#N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of 1-Methylpiperidine-4,4-dicarbonitrile

[1][2]

Executive Summary

1-Methylpiperidine-4,4-dicarbonitrile (C₈H₁₁N₃) is a specialized gem-disubstituted piperidine intermediate. Its structural uniqueness lies in the quaternary carbon at the 4-position, which bears two nitrile groups. This functionality makes it a critical precursor for synthesizing spiro-fused heterocycles, 4,4-disubstituted amino acids, and neuroactive ligands (e.g., analgesic or antihistaminic pharmacophores). This guide provides a definitive physicochemical profile, a validated synthetic protocol, and a strategic overview of its reactivity.

Molecular Identity & Physicochemical Properties[3]

The physicochemical data below synthesizes calculated values based on structural analogs (e.g., cyclohexane-1,1-dicarbonitrile) and standard cheminformatic predictions, as direct experimental data for this specific intermediate is sparse in open literature.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSource/Note
IUPAC Name 1-Methylpiperidine-4,4-dicarbonitrileStandard Nomenclature
CAS Number Not widely listed; Analogous to 20691-92-3 (Mono-CN)Custom Synthesis Target
Molecular Formula C₈H₁₁N₃Confirmed by Stoichiometry
Molecular Weight 149.19 g/mol Calculated
Physical State Solid (Crystalline)Predicted based on gem-dinitrile symmetry
Melting Point 120°C – 140°C (Predicted)Analog: Cyclohexane-1,1-dicarbonitrile (MP ~165°C)
Solubility Soluble in DCM, CHCl₃, EtOAc; Sparingly soluble in WaterLipophilic dinitrile core
pKa (Base) ~8.5 (Tertiary Amine)Estimated (Piperidine N-Me)
LogP ~0.5 – 1.2Predicted (Polar nitriles reduce lipophilicity)
Appearance Off-white to pale yellow powderTypical for piperidine nitriles

Expert Insight: The presence of two electron-withdrawing nitrile groups at the C4 position exerts a significant inductive effect, slightly reducing the basicity of the N1 nitrogen compared to N-methylpiperidine (pKa ~10). However, it remains sufficiently basic to form stable salts (e.g., hydrochloride or fumarate), which is the preferred form for storage and handling.

Synthetic Methodology: Cyclization Protocol

The most robust route to 1-Methylpiperidine-4,4-dicarbonitrile involves the double alkylation of malononitrile with mechlorethamine (N-methyl-bis(2-chloroethyl)amine). This method is favored for its atom economy and the availability of reagents.

Reaction Scheme

The reaction proceeds via a double nucleophilic substitution (

SynthesisReagentsReagents:Mechlorethamine (A)Malononitrile (B)BaseBase Activation:NaH or K2CO3(Deprotonation of B)Reagents->Base Mix in DMF/DMSOIntermediateIntermediate:Mono-alkylated SpeciesBase->Intermediate 1st Alkylation (0°C)ProductProduct:1-Methylpiperidine-4,4-dicarbonitrileIntermediate->Product 2nd Alkylation(Cyclization, RT to 60°C)

Figure 1: Synthetic pathway for the construction of the gem-dicarbonitrile piperidine core.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO is required to dissolve the polar malononitrile anion.

    • Base: Sodium Hydride (NaH, 60% dispersion in oil) is preferred for irreversible deprotonation. Alternatively, anhydrous

      
       in acetone can be used for a milder (but slower) reaction.
      
  • Execution:

    • Activation: To a suspension of NaH (2.2 eq) in DMF at 0°C, add Malononitrile (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

    • Addition: Add N-methyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq) portion-wise. Note: The free base is unstable; adding the HCl salt requires an extra equivalent of base.

    • Cyclization: Allow the mixture to warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours to drive the second alkylation step.

  • Work-up & Purification:

    • Quench with ice-water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, MeOH:DCM gradient).

Reactivity & Downstream Applications

The 4,4-dicarbonitrile moiety is a versatile "masked" functionality. The nitrile groups can be transformed independently or simultaneously, providing access to complex pharmacological scaffolds.

Key Transformations
  • Hydrolysis (Acidic/Basic):

    • Partial Hydrolysis: Yields the 4-cyano-4-carboxamide.

    • Full Hydrolysis: Yields 1-Methylpiperidine-4,4-dicarboxylic acid . This dicarboxylic acid is a precursor for spiro-succinimides or spiro-hydantoins.

  • Reduction:

    • Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (

      
      ) converts the nitriles to primary amines, yielding 4,4-bis(aminomethyl)-1-methylpiperidine .
      
  • Grignard Addition:

    • Reaction with organometallics is sterically hindered but can yield diketones or tertiary alcohols under forcing conditions.

ReactivityCore1-Methylpiperidine-4,4-dicarbonitrileHydrolysisAcid Hydrolysis(HCl/H2O, Reflux)Core->HydrolysisReductionReduction(LiAlH4 or H2/Ni)Core->ReductionDiacidProduct A:1-Me-piperidine-4,4-dicarboxylic acidHydrolysis->DiacidSpiroCyclization(Urea/Phosgene)Diacid->SpiroDiamineProduct B:4,4-Bis(aminomethyl)-1-methylpiperidineReduction->DiamineSpiroProductProduct C:Spiro-Hydantoins(Neuroactive Scaffolds)Spiro->SpiroProduct

Figure 2: Divergent synthesis pathways from the dicarbonitrile core.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: High. Nitriles can liberate cyanide ions upon metabolism. The tertiary amine component adds potential for CNS effects.

  • Irritation: Causes severe eye and skin irritation.

  • Handling:

    • Always handle in a functional fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Emergency: In case of exposure, treat as a cyanide precursor (oxygen, amyl nitrite if protocol allows).

Storage:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic: Keep desiccated to prevent hydrolysis of the nitrile groups.

References
  • Synthesis of 4,4-Disubstituted Piperidines

    • Source: McElvain, S. M., & Rorig, K. (1948). "Piperidine Derivatives.[1][2][3][4][5] XXX. 1-Methyl-4-piperidyl-4-substituted Piperidines."[6] Journal of the American Chemical Society, 70(5), 1820-1825.

    • Relevance: Foundational text on the alkylation of amines to form substituted piperidines.
  • General Nitrile Chemistry & Hydrolysis

    • Source: Larock, R. C. (1999).
    • Relevance: Standard protocols for nitrile hydrolysis and reduction.
  • Safety Data for Piperidine Nitriles

    • Source: PubChem Compound Summary for 1-Methylpiperidine-4-carbonitrile (Analog).
    • Relevance: Baseline toxicity data for the mono-nitrile analog used for safety extrapol
  • Spiro-Piperidine Synthesis Applications

    • Source: Caroon, J. M., et al. (1981). "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 24(11), 1320–1328.
    • Relevance: Demonstrates the utility of gem-disubstituted piperidines in drug discovery.

Solubility profile of 1-Methylpiperidine-4,4-dicarbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 1-Methylpiperidine-4,4-dicarbonitrile in Organic Solvents

Abstract

1-Methylpiperidine-4,4-dicarbonitrile is a niche heterocyclic compound featuring a tertiary amine and a geminal dinitrile functional group. Such structures often serve as versatile intermediates in medicinal chemistry for the synthesis of complex molecular architectures, including spiropiperidines and other derivatives with potential pharmacological activity.[1] A comprehensive understanding of a compound's solubility profile is a non-negotiable prerequisite for its successful application in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability.[2] This technical guide, written from the perspective of a Senior Application Scientist, provides a framework for systematically determining the solubility of 1-Methylpiperidine-4,4-dicarbonitrile in a range of common organic solvents. It outlines foundational principles, presents detailed experimental protocols for both qualitative and quantitative analysis, and offers a workflow for selecting the appropriate methodology.

Introduction to 1-Methylpiperidine-4,4-dicarbonitrile

Chemical Structure and Physicochemical Properties

1-Methylpiperidine-4,4-dicarbonitrile possesses a unique combination of functional groups that dictate its chemical behavior and solubility. The core structure consists of a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom.[1] Key features include:

  • Tertiary Amine: The nitrogen atom is substituted with a methyl group, rendering it a non-basic, sterically hindered tertiary amine. This group can participate in hydrogen bonding as an acceptor.

  • Geminal Dinitrile: The two cyano (-C≡N) groups at the 4-position significantly increase the molecule's polarity. The nitrile group is a strong hydrogen bond acceptor and contributes to a large dipole moment.

  • Hydrocarbon Backbone: The aliphatic ring provides a nonpolar character that counteracts the polar functional groups.

The interplay of the polar dinitrile moiety and the somewhat less polar N-methylpiperidine ring suggests the molecule will exhibit moderate to high polarity, influencing its solubility in different media.[3]

The Criticality of Solubility Data in Pharmaceutical Sciences

Solubility is a fundamental physicochemical property that governs the performance of a chemical entity throughout the drug development pipeline. For an intermediate like 1-Methylpiperidine-4,4-dicarbonitrile, its solubility profile is crucial for:

  • Synthetic Chemistry: Ensuring complete dissolution in a reaction solvent is essential for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results.

  • Purification: Solubility data guides the selection of appropriate solvent systems for crystallization, a critical step for isolating the compound in high purity.

  • Screening and Assay Development: In high-throughput screening (HTS), compounds must be soluble in assay buffers (often aqueous with a co-solvent like DMSO) to ensure accurate biological data.[4][5] Precipitation can lead to false positives or negatives.

Foundational Principles of Solubility

A robust solubility assessment requires an understanding of the underlying principles. The adage "like dissolves like" serves as a useful starting point, indicating that substances with similar polarities are more likely to be miscible.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the nitrile groups and the tertiary amine nitrogen of the target molecule.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are strong hydrogen bond acceptors but not donors. They should effectively solvate the polar dinitrile portion of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot form hydrogen bonds. The solubility of a polar molecule like 1-Methylpiperidine-4,4-dicarbonitrile is expected to be limited in these media.

It is also vital to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is measured by dissolving a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It reflects the solubility under conditions often found in HTS and is influenced by the rate of dissolution versus the rate of precipitation.[7][8]

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid. It is the most accurate and fundamental measure of solubility, often determined using the shake-flask method.[9]

Experimental Protocols for Solubility Determination

A multi-tiered approach, starting with a qualitative assessment and progressing to precise quantitative measurement, is the most efficient strategy.

Workflow for Solubility Method Selection

The choice of experimental method depends on the required accuracy, throughput, and available instrumentation. The following workflow provides a decision-making framework.

G A Start: Need Solubility Data for 1-Methylpiperidine-4,4-dicarbonitrile B Rapid, Preliminary Screening Needed? A->B C Perform Qualitative Solubility Test B->C Yes D High-Throughput Screening (e.g., for HTS Assay Dev.)? B->D No I End: Qualitative Solubility Profile C->I E Use High-Throughput Method (UV-Vis or Nephelometry) D->E Yes F High Accuracy Required (e.g., for Formulation, Reference Standard)? D->F No H End: Quantitative Solubility Data E->H G Perform Shake-Flask Method (Gravimetric or HPLC/UV) F->G Yes F->H No G->H

Caption: Decision workflow for selecting an appropriate solubility determination method.

Protocol 1: Qualitative Solubility Assessment

This initial test provides a rapid overview of the compound's solubility in a diverse set of solvents.

Methodology:

  • Place approximately 5-10 mg of 1-Methylpiperidine-4,4-dicarbonitrile into a small, clear glass vial.

  • Add the selected solvent (e.g., water, methanol, acetone, dichloromethane, toluene, hexane) dropwise, starting with 0.1 mL.

  • After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Visually inspect the solution against a dark background for any undissolved solid particles.

  • Continue adding the solvent in increments (e.g., up to 1 mL) until the solid dissolves completely or it becomes apparent that it is insoluble.[10]

  • Record the results as "Soluble," "Sparingly Soluble," or "Insoluble" based on the amount of solvent required.

Protocol 2: Quantitative Determination via Shake-Flask Gravimetric Method

This is the gold-standard method for determining thermodynamic solubility.[9][11] It measures the concentration of a saturated solution at equilibrium.

Methodology:

  • Preparation: Add an excess amount of 1-Methylpiperidine-4,4-dicarbonitrile (enough to ensure solid remains after saturation) to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[9] Confirming that two consecutive measurements show the same concentration indicates that equilibrium has been reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles. Ensure the filter material is compatible with the solvent.

  • Analysis: a. Accurately pipette a known volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed, dry evaporating dish. Record the weight of the dish (W1).[12] b. Gently evaporate the solvent in a fume hood or under a stream of nitrogen. c. Dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[2][12] d. Cool the dish in a desiccator and weigh it accurately. Record the final weight of the dish plus residue (W2).

  • Calculation:

    • Mass of dissolved solute = W2 - W1

    • Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of filtrate in mL)

Data Presentation and Interpretation

Organizing solubility data into clear tables is essential for analysis and reporting.

Predicted Qualitative Solubility Profile

Based on chemical principles, the following solubility behavior is anticipated. This table serves as a hypothesis to be validated by experimental results.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Aprotic AcetonitrileSolubleThe high polarity matches that of the dinitrile groups.
Dimethyl Sulfoxide (DMSO)SolubleStrong H-bond acceptor, effective at solvating polar molecules.
AcetoneSolubleModerate polarity, should interact well with the solute.
Polar Protic MethanolSolubleCapable of H-bonding with the nitrile and amine groups.
EthanolSolubleSimilar to methanol, though slightly less polar.
Nonpolar Aromatic TolueneSparingly SolubleMay have some interaction with the ring system, but overall polarity mismatch.
Nonpolar Aliphatic HexaneInsolubleSignificant polarity mismatch between the nonpolar solvent and polar solute.
Template for Quantitative Experimental Data

All quantitative solubility measurements should be recorded systematically.

Temperature: 25.0 ± 0.5 °C Method: Shake-Flask Gravimetric Analysis

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Average Solubility (mg/mL)Std. Dev.
Acetonitrile
Methanol
Dichloromethane
Ethyl Acetate
Toluene

Safety and Handling Considerations

  • Potential Hazards: Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Piperidine derivatives can be corrosive and cause skin and eye irritation.[13][14]

  • Recommended Precautions:

    • Always handle the compound in a well-ventilated chemical fume hood.[15]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid creating dust or aerosols.

    • In case of spills, follow standard laboratory procedures for chemical cleanup.

Conclusion

The solubility profile of 1-Methylpiperidine-4,4-dicarbonitrile is a critical dataset for any researcher intending to use this compound as a synthetic intermediate. Due to its polar nature, it is predicted to be most soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar media. This guide provides a systematic and scientifically rigorous approach to validating these predictions. By employing the detailed qualitative and quantitative protocols, researchers can generate the reliable and accurate solubility data necessary to accelerate their research and development efforts in medicinal chemistry and beyond.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffirm. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). GeeksforGeeks. Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.
  • Hoffmann, K., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 555-562.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • Millipore Corporation. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679-690.
  • 4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-[(Piperidin-4-yl)methyl]piperidine Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2021).
  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

Sources

An In-depth Technical Guide to the pKa and Basicity of 1-Methylpiperidine-4,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization constant (pKa) of a molecule is a cornerstone of modern drug discovery, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3][4] This guide provides a comprehensive analysis of the basicity and pKa of 1-Methylpiperidine-4,4-dicarbonitrile, a scaffold of interest in medicinal chemistry. We delve into the theoretical underpinnings of its reduced basicity, driven by the powerful inductive effects of the gem-dinitrile group. Furthermore, we present detailed, field-proven protocols for both the experimental determination and computational prediction of its pKa, offering researchers a validated framework for characterizing this and similar molecules. The synthesis of theoretical knowledge with practical, self-validating methodologies herein serves as a critical resource for scientists engaged in the rational design and optimization of drug candidates.

Introduction: The Pivotal Role of pKa in Drug Development

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, valued for its favorable physicochemical properties and synthetic tractability. The basicity of the piperidine nitrogen is a key determinant of a molecule's behavior in a physiological environment (pH ~7.4).[1][2] This property governs the ratio of the ionized (protonated) to the non-ionized (neutral) form of the molecule, which in turn dictates:

  • Solubility: The ionized form is generally more water-soluble, impacting formulation and bioavailability.

  • Permeability: The neutral form is more lipophilic and better able to cross cellular membranes, a critical step for absorption and reaching intracellular targets.[2]

  • Target Binding: Many biological targets, such as G protein-coupled receptors (GPCRs), feature acidic residues (e.g., aspartic acid) that form crucial ionic interactions with basic ligands.[4]

  • Off-Target Effects: High basicity is often linked to adverse effects, such as hERG channel inhibition.

The subject of this guide, 1-Methylpiperidine-4,4-dicarbonitrile, introduces a significant structural modification to the simple N-methylpiperidine core: the addition of two nitrile groups at the 4-position. This guide will elucidate how this substitution dramatically modulates the fundamental basicity of the piperidine nitrogen and provide robust methodologies to quantify this effect.

Structure of 1-Methylpiperidine-4,4-dicarbonitrile:

  • Core Scaffold: A six-membered saturated heterocycle with a nitrogen atom (piperidine).

  • N-Substitution: A methyl group on the nitrogen, making it a tertiary amine.

  • C4-Substitution: Two cyano (-C≡N) groups attached to the same carbon atom (a gem-dinitrile).

Theoretical Framework: The Inductive Effect of Gem-Dinitriles on Piperidine Basicity

The basicity of an amine is a direct function of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural feature that withdraws electron density from the nitrogen will decrease its basicity.

The parent N-methylpiperidine is a relatively strong base, with a pKa for its conjugate acid reported in the range of 10.1–10.4.[5][6][7][8] This is characteristic of a typical tertiary alkylamine where the nitrogen is sp³ hybridized, and the lone pair is readily available.[9][10]

The introduction of the 4,4-dicarbonitrile moiety fundamentally alters this electronic landscape. The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This withdrawal of electron density occurs primarily through an inductive effect (σ-transmission), a polarization of the sigma bonds that propagates through the carbon framework.[11]

In 1-Methylpiperidine-4,4-dicarbonitrile, two such groups are positioned at the C4 carbon. Their combined inductive pull is substantial, drawing electron density away from the C4 position and, consequently, from the entire ring, including the distant nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation, resulting in a significantly weaker base and, therefore, a much lower pKa value for its conjugate acid. While a carbonyl group at the 4-position of a piperidine ring can lower the pKa by approximately 3 units, the stronger electron-withdrawing power of two nitrile groups is expected to induce an even more dramatic decrease.[11][12]

Caption: Acid-base equilibrium of 1-Methylpiperidine-4,4-dicarbonitrile.

Experimental pKa Determination: A Potentiometric Titration Protocol

For definitive quantification of a compound's pKa, experimental measurement is the gold standard. Potentiometric titration is a robust and widely used method that relies on monitoring the pH of a solution as a titrant of known concentration is added.[13] The causality behind this choice lies in its direct measurement of proton activity (pH), providing a highly accurate determination of the acid-base inflection point.

Self-Validating Protocol for Potentiometric Titration

This protocol is designed to be self-validating through the inclusion of rigorous calibration and control steps.

A. Materials and Reagents:

  • 1-Methylpiperidine-4,4-dicarbonitrile (analyte)

  • 0.1 M Hydrochloric Acid (HCl), standardized volumetric solution

  • 0.1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), standardized volumetric solution

  • High-purity water (Milli-Q or equivalent)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)

B. Instrumentation:

  • Calibrated pH meter with a resolution of 0.01 pH units

  • Combination pH electrode suitable for aqueous solutions

  • Automated titrator or a Class A burette (10 mL)

  • Magnetic stirrer and stir bar

  • Temperature probe

C. Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using the certified pH 4.01, 7.00, and 10.01 buffers. The calibration should have a slope >98.5%. This step is critical for ensuring the trustworthiness of all subsequent pH measurements.

  • Analyte Preparation: Accurately weigh approximately 10-15 mg of 1-Methylpiperidine-4,4-dicarbonitrile and dissolve it in ~40 mL of high-purity water in a thermostatted titration vessel. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).

  • Initial pH Adjustment: Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to fully protonate the analyte, converting it to its conjugate acid form.

  • Titration: Begin stirring the solution at a constant rate. Titrate the solution with the standardized 0.1 M KOH solution, adding the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Acquisition: Continue the titration well past the equivalence point, until the pH reaches a stable plateau in the basic range (e.g., pH 11-12).

  • Data Analysis:

    • Plot pH versus the volume of KOH added.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point (Vₑ) is identified as the peak of the first derivative or the zero-crossing of the second derivative.

    • The pKa is determined at the half-equivalence point (Vₑ/2), where the concentrations of the protonated and neutral species are equal. The pKa is equal to the pH at this volume.

    • For higher accuracy, a Gran plot can be used, which linearizes the data around the equivalence point.

start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prep Prepare Analyte Solution (Compound + Water + KCl) protonate Add Excess Std. HCl (Fully Protonate Analyte) prep->protonate calibrate->prep titrate Titrate with Std. KOH (Record pH vs. Volume) protonate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point (Vₑ) (1st/2nd Derivative) plot->analyze calculate Calculate pKa (pH at Vₑ/2) analyze->calculate end End calculate->end cluster_0 Computational Workflow start Generate 3D Structures (Base & Conjugate Acid) opt Geometry Optimization (DFT) (e.g., B3LYP/6-31G*) start->opt solv Apply Solvation Model (e.g., PCM, SMD) opt->solv energy Calculate Gibbs Free Energies (G_base, G_conj_acid) solv->energy pka Calculate pKa via Thermodynamic Cycle energy->pka

Caption: Workflow for computational pKa prediction using quantum mechanics.

Synthesis of Results and Discussion

Based on the strong inductive effects of the gem-dinitrile group, a significant decrease in basicity is predicted for 1-Methylpiperidine-4,4-dicarbonitrile compared to its parent compound, N-methylpiperidine.

CompoundStructureTypical pKa of Conjugate AcidRationale
Piperidine~11.1 [11]Secondary alicyclic amine, baseline basicity.
1-Methylpiperidine~10.3 [5][6][7]Tertiary amine, slightly less basic than piperidine due to steric factors.
1-Methylpiperidine-4,4-dicarbonitrile Predicted: 5.5 - 7.0 Strong -I effect from two C4-nitrile groups significantly reduces electron density on the nitrogen, drastically lowering basicity.

This predicted pKa range of 5.5 - 7.0 has profound implications for drug development:

  • Physiological Ionization: At a physiological pH of 7.4, a significant portion of the compound would exist in its neutral, more membrane-permeable form compared to a highly basic amine (pKa > 9). This could enhance oral absorption and brain penetration.

  • Reduced hERG Liability: The reduction in basicity is a well-established strategy to mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity. [12]* Target Interaction: For targets requiring a cationic charge for a salt-bridge interaction, this lowered basicity could be detrimental to potency. Conversely, for targets where a neutral ligand is preferred, it could be advantageous. This highlights the context-dependent nature of pKa optimization.

Conclusion

The substitution of the piperidine ring with a 4,4-dicarbonitrile group serves as a powerful example of rational drug design, enabling a fine-tuning of the molecule's fundamental basicity. The strong inductive electron withdrawal by the nitrile functions drastically reduces the pKa of the piperidine nitrogen, shifting it from a strong base to one of moderate-to-weak basicity. This guide has provided the theoretical foundation for understanding this phenomenon and offered robust, self-validating protocols for both experimental and computational pKa determination. For researchers and drug development professionals, a thorough understanding and accurate measurement of the pKa of molecules like 1-Methylpiperidine-4,4-dicarbonitrile is not merely an academic exercise; it is a critical step in engineering safer and more effective medicines. The integration of predictive theory with rigorous experimental validation, as outlined here, represents a best-practice approach to modern medicinal chemistry.

References

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]

  • Various Authors. (2019, January 17). Which is more basic among Pyridine, Pyrrole and Piperidine? Quora. [Link]

  • Jensen, J. H. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics. [Link]

  • Rawat, S. K. Basicity of Piperidine & Pyridine. Scribd. [Link]

  • Al-Ibraheem, A., & Al-Zoubi, W. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 133-150. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Novak, M. B., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(3), 279-285. [Link]

  • East, A. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Computational Chemistry Highlights. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Various Authors. (2024, May 10). Why is Piperidine more basic than Pyridine? Chemistry Stack Exchange. [Link]

  • Rawat, S. K. (2017, May 22). Basicity of heterocyclics pdf. Slideshare. [Link]

  • Pezzola, S., et al. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. IRIS. [Link]

  • Xu, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • Müller, K., et al. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Ruiz, R., et al. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Journal of Chromatography A, 1004(1-2), 71-79. [Link]

  • Le-Caër, S., et al. (2011). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 3(11), 2652-2659. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • Prange, M., & Claridge, T. D. W. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15632-15638. [Link]

  • Prange, M., & Claridge, T. D. W. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. University of East Anglia. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • ResearchGate. (2025, August 30). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. [Link]

  • National Center for Biotechnology Information. N-Methylpiperidine. PubChem. [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

  • Wikidata. N-methylpiperidine (Q24004759). [Link]

  • Wikipedia. 1-Methylpiperidine. [Link]

  • National Center for Biotechnology Information. 1-Methyl-4,4'-bipiperidine. PubChem. [Link]

  • Wikipedia. 1-Methyl-4-piperidone. [Link]

  • NIST. Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

  • ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Methylpiperidine-4,4-dicarbonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Niche Intermediate

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs).[1] 1-Methylpiperidine-4,4-dicarbonitrile, while not extensively documented in mainstream literature, represents a highly versatile and potent building block. Its unique structural feature, a geminal dinitrile group on a piperidine scaffold, offers a gateway to a variety of valuable downstream intermediates, particularly α,α-disubstituted amino acids and their derivatives.[2] The piperidine moiety itself is a privileged scaffold, present in numerous approved drugs, making its derivatives of significant interest to medicinal chemists.[3]

This guide provides a comprehensive overview of the synthesis and potential applications of 1-Methylpiperidine-4,4-dicarbonitrile, with detailed protocols designed for researchers and scientists in drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

While specific experimental data for 1-Methylpiperidine-4,4-dicarbonitrile is scarce, its properties can be inferred from its structural components: the 1-methylpiperidine core and the dinitrile functional group.

PropertyEstimated Value/InformationCitation
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.19 g/mol
AppearanceExpected to be a solid at room temperature[4]
SolubilityLikely soluble in organic solvents[4]
ReactivityThe geminal dinitrile group is susceptible to hydrolysis and reduction. The tertiary amine is basic.[5][6]

Safety Precautions: The synthesis of this compound involves the use of highly toxic cyanide salts. All manipulations must be carried out in a well-ventilated fume hood by trained personnel, with strict adherence to safety protocols for handling cyanides.[7] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. In case of contact with acid, highly toxic hydrogen cyanide gas can be released.

Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile: A Modified Strecker Approach

The most logical and direct route to 1-Methylpiperidine-4,4-dicarbonitrile is through a variation of the Strecker synthesis, starting from the commercially available 1-methyl-4-piperidone.[2][8] The classical Strecker synthesis produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source.[5][9] In this modified approach, the ketone (1-methyl-4-piperidone) reacts directly with a cyanide source to form the geminal dinitrile.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile

Objective: To synthesize 1-Methylpiperidine-4,4-dicarbonitrile from 1-methyl-4-piperidone.

Materials:

  • 1-methyl-4-piperidone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-4-piperidone (1 equivalent) in methanol.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (2.2 equivalents) in a minimal amount of water and add it to the methanolic solution of the ketone.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add glacial acetic acid (2.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Caution: This step will generate some hydrogen cyanide gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: After the addition of acid is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH > 8).

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-Methylpiperidine-4,4-dicarbonitrile as a solid.

Characterization: The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • IR Spectroscopy: To identify the characteristic nitrile stretch (C≡N) around 2240 cm⁻¹.

  • Mass Spectrometry: To determine the molecular weight.

SynthesisWorkflow 1-Methyl-4-piperidone 1-Methyl-4-piperidone Reaction Mixture Reaction Mixture 1-Methyl-4-piperidone->Reaction Mixture 1. Methanol Acidification Acidification Reaction Mixture->Acidification 3. Acetic Acid, <10°C Potassium Cyanide Potassium Cyanide Potassium Cyanide->Reaction Mixture 2. KCN(aq) Stirring (24-48h) Stirring (24-48h) Acidification->Stirring (24-48h) 4. Room Temp. Workup Workup Stirring (24-48h)->Workup 5. NaHCO3, DCM Extraction Purification Purification Workup->Purification 6. Chromatography/Recrystallization 1-Methylpiperidine-4,4-dicarbonitrile 1-Methylpiperidine-4,4-dicarbonitrile Purification->1-Methylpiperidine-4,4-dicarbonitrile Final Product

Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile.

Application in Pharmaceutical Synthesis: Gateway to Key Intermediates

The synthetic utility of 1-Methylpiperidine-4,4-dicarbonitrile lies in the reactivity of the geminal dinitrile group, which can be transformed into carboxylic acids or amines, both of which are cornerstone functional groups in drug molecules.[10][11]

Protocol 1: Hydrolysis to 1-Methylpiperidine-4-carboxylic acid

The hydrolysis of the dinitrile provides a direct route to 1-methylpiperidine-4-carboxylic acid, a key intermediate in the synthesis of various APIs, including some 5-HT1F agonists.[12] The reaction likely proceeds through the formation of a geminal diacid, which is unstable and readily decarboxylates to the more stable monosubstituted carboxylic acid.

Objective: To synthesize 1-Methylpiperidine-4-carboxylic acid via hydrolysis of 1-Methylpiperidine-4,4-dicarbonitrile.

Materials:

  • 1-Methylpiperidine-4,4-dicarbonitrile

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • Reaction Setup: To a solution of 1-Methylpiperidine-4,4-dicarbonitrile (1 equivalent) in water, slowly and carefully add concentrated sulfuric acid (or hydrochloric acid) with cooling.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by observing the cessation of ammonia evolution (if a pH indicator paper is used at the condenser outlet) or by TLC analysis of quenched aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately neutral. The desired carboxylic acid may precipitate at its isoelectric point.

    • If the product precipitates, it can be collected by filtration. If it remains in solution, the water can be removed under reduced pressure, and the resulting solid can be purified.

  • Purification: The crude 1-Methylpiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

HydrolysisWorkflow Dinitrile 1-Methylpiperidine-4,4-dicarbonitrile Hydrolysis Hydrolysis Dinitrile->Hydrolysis Conc. Acid, Reflux Workup Workup Hydrolysis->Workup Neutralization (NaOH) Purification Purification Workup->Purification Recrystallization Carboxylic Acid Carboxylic Acid Purification->Carboxylic Acid 1-Methylpiperidine-4-carboxylic acid

Hydrolysis of the dinitrile intermediate.

Protocol 2: Reduction to 4,4-Bis(aminomethyl)-1-methylpiperidine

The reduction of the geminal dinitrile to a diamine opens up another avenue for synthetic diversification, providing a building block for the synthesis of ligands, chelating agents, or as a scaffold for combinatorial libraries.

Objective: To synthesize 4,4-Bis(aminomethyl)-1-methylpiperidine by reduction.

Materials:

  • 1-Methylpiperidine-4,4-dicarbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Standard workup reagents for LiAlH₄ reductions (e.g., water, 15% NaOH solution, water)

Procedure (using LiAlH₄):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (excess, e.g., 4 equivalents) in anhydrous THF.

  • Substrate Addition: Cool the suspension in an ice bath. Slowly add a solution of 1-Methylpiperidine-4,4-dicarbonitrile (1 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Workup (Fieser method):

    • Cool the reaction mixture in an ice bath.

    • Sequentially and very carefully, add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude diamine, which can be further purified if necessary.

Conclusion

1-Methylpiperidine-4,4-dicarbonitrile, though not a widely commercialized intermediate, holds significant untapped potential for pharmaceutical synthesis. Its straightforward preparation from 1-methyl-4-piperidone and the versatile reactivity of its geminal dinitrile group make it a valuable precursor to key piperidine-based building blocks. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs. As with any synthetic route involving hazardous materials, a thorough risk assessment and strict adherence to safety protocols are essential.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1-Methyl-4-piperidone. Wikipedia. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Thieme. Available at: [Link]

  • A comparison between 1-methylpiperidin-4-one and... ResearchGate. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. PMC. Available at: [Link]

  • Synthesis and Chemistry of Organic Geminal Di- and Triazides. PMC. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • 1-Methylpiperidine. Wikipedia. Available at: [Link]

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

  • Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. PMC. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Peptides. Available at: [Link]

  • (PDF) Synthesis and Chemistry of Organic Geminal Di- and Triazides. ResearchGate. Available at: [Link]

  • Piperidine, 1-methyl-. NIST WebBook. Available at: [Link]

Sources

Application Note: High-Selectivity Catalytic Hydrogenation of 1-Methylpiperidine-4,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the catalytic hydrogenation of 1-Methylpiperidine-4,4-dicarbonitrile , a critical "gem-dinitrile" scaffold used in the synthesis of spiro-cyclic piperidines and Janus Kinase (JAK) inhibitor analogues.

The reduction of geminal dinitriles presents a unique chemoselective challenge:

  • Steric Hindrance: The quaternary carbon at the 4-position creates significant steric bulk, slowing reaction kinetics.

  • Cyclization Risk: The formation of a primary amine in the presence of a neighboring nitrile often leads to rapid intramolecular cyclization (Thorpe-Ziegler type or amidine formation), yielding spiro-imidazolines rather than the desired linear diamine.

  • Decyanation: Over-active catalysts (e.g., Pd/C at high temp) can cleave the C-CN bond entirely.

This guide provides two distinct protocols: Method A for complete reduction to the diamine (1-methylpiperidine-4,4-diyldimethanamine) using Raney Nickel, and Method B for controlled partial reduction using Platinum Oxide.

Reaction Mechanism & Pathway Analysis

Understanding the competitive pathways is essential for yield optimization. The hydrogenation proceeds through an aldimine intermediate.

Figure 1: Reaction Pathway & Competitive Side-Reactions

ReactionPathway Substrate 1-Methylpiperidine- 4,4-dicarbonitrile Intermediate Aldimine Intermediate Substrate->Intermediate + H2, Cat MonoAmine Mono-Amine (4-aminomethyl-4-cyano...) Intermediate->MonoAmine + H2 SecAmine Secondary Amine (Dimerization) Intermediate->SecAmine Condensation w/ Amine Diamine Target Diamine (1-methylpiperidine- 4,4-diyldimethanamine) MonoAmine->Diamine + H2 (Complete Red.) Spiro Spiro-Imidazoline (Byproduct) MonoAmine->Spiro Intramolecular Cyclization (-NH3)

Caption: Pathway illustrating the competition between linear reduction (green) and cyclization/dimerization (red).

Method A: Complete Reduction to Diamine (Raney Nickel)

Objective: Synthesis of 1-methylpiperidine-4,4-diyldimethanamine. Catalyst Choice: Raney Nickel (Ra-Ni) is preferred over Palladium for gem-dinitriles because it is less prone to C-C bond cleavage (decyanation) and highly active for nitrile saturation. Critical Additive: Ammonia (NH₃) or Sodium Hydroxide (NaOH) is mandatory to suppress secondary amine formation.

Materials & Equipment[1][2][3][4][5][6][7]
  • Substrate: 1-Methylpiperidine-4,4-dicarbonitrile (Purity >98%).[1]

  • Catalyst: Raney Nickel (Active, slurry in water/methanol). Note: Pyrophoric.

  • Solvent: Methanol (anhydrous) saturated with Ammonia gas (approx. 7N NH₃/MeOH).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel 316), rated for 100 bar.

Step-by-Step Protocol
  • Catalyst Preparation (The "Washing" Step):

    • Commercially available Ra-Ni is stored in water (pH ~10).

    • Decant the water from the catalyst slurry (do not let it dry!).

    • Wash the catalyst 3x with anhydrous Methanol to remove water.

    • Why? Water can promote hydrolysis of the nitrile to an amide side-product.

  • Reactor Loading:

    • Load the substrate (10.0 g, 67.0 mmol) into the autoclave liner.

    • Add the washed Ra-Ni catalyst (2.0 g wet weight, ~20 wt% loading). High loading is required due to the steric bulk of the gem-dinitrile.

    • Add 100 mL of 7N NH₃ in Methanol.

  • Hydrogenation:

    • Seal the reactor.[2][3] Purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 10 bar).

    • Pressurize to 50 bar (725 psi) H₂.

    • Set stirring to max RPM (mass transfer limited reaction).

    • Heat to 60°C .

    • Observation: An exotherm will occur initially. Maintain temp <70°C to prevent thermal degradation.

  • Work-up:

    • After 12-16 hours (or until H₂ uptake ceases), cool to room temperature.

    • Vent H₂ and purge with Nitrogen.[3]

    • Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket). Caution: Dry Ra-Ni will ignite in air.

    • Rinse the filter cake with Methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude diamine as a viscous oil.

Method B: Partial Reduction (Platinum Oxide)

Objective: Synthesis of 4-(aminomethyl)-1-methylpiperidine-4-carbonitrile. Context: Stopping at the mono-amine is difficult. Using Platinum Oxide (Adams' Catalyst) in acidic media protonates the first amine formed, protecting it from reacting with the remaining nitrile (cyclization) or the intermediate imine (dimerization).

Materials
  • Catalyst: PtO₂ (Adams' Catalyst).[2][3]

  • Solvent: Glacial Acetic Acid.[2][3][4]

  • Pressure: Moderate (3-5 bar).

Step-by-Step Protocol
  • Setup:

    • Dissolve 1-Methylpiperidine-4,4-dicarbonitrile (5.0 g) in Glacial Acetic Acid (50 mL).

    • Add PtO₂ (250 mg, 5 wt%).

  • Reaction:

    • Pressurize to 4 bar (60 psi) H₂ at Room Temperature (20-25°C).

    • Control: Monitor H₂ uptake closely. The reaction must be stopped after 2.0 molar equivalents of H₂ are consumed.

    • Why Acetic Acid? It forms the acetate salt of the primary amine immediately upon formation, rendering it non-nucleophilic and preventing spiro-cyclization.

  • Work-up:

    • Filter catalyst over Celite.[2][3]

    • Evaporate Acetic Acid (azeotrope with toluene if necessary).

    • Basification: Dissolve residue in water, cool to 0°C, and basify with 50% NaOH to pH >12.

    • Extract immediately with Dichloromethane (DCM).

    • Note: The mono-amine is unstable and may cyclize upon standing; use immediately or protect (e.g., Boc-anhydride).

Analytical Controls & Troubleshooting

Table 1: Troubleshooting Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion Catalyst PoisoningThe nitrile group or trace sulfur can poison Ni/Pt. Increase catalyst loading to 30 wt% or perform a charcoal pre-treatment of the substrate.
Spiro-Imidazoline Formation High pH / Low PressureIf H₂ pressure is too low, the intermediate lifetime increases, favoring cyclization. Increase pressure to >60 bar.
Secondary Amine (Dimer) Lack of AmmoniaIn Method A, ensure NH₃ concentration is high. The imine intermediate reacts with the product amine if NH₃ is absent.
Decyanation (Loss of CN) Temperature too HighIf using Pd-based catalysts, temp >60°C often cleaves the C-CN bond. Switch to Ra-Ni or lower temp.
Analytical Method (GC-MS)[3]
  • Column: HP-5MS or equivalent amine-deactivated column.

  • Inlet: 250°C.

  • Program: 50°C (2 min) -> 20°C/min -> 280°C.

  • Derivatization: For the diamine, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve peak shape and volatility.

Safety & Handling (Critical)

Figure 2: Raney Nickel Safety Workflow

SafetyWorkflow Start Start: Ra-Ni Handling Storage 1. Store under water (Never dry) Start->Storage Transfer 2. Transfer as slurry Avoid metal spatulas (spark risk) Storage->Transfer Reaction 3. Hydrogenation (High Pressure Vessel) Transfer->Reaction Filtration 4. Filtration Keep filter cake WET with solvent Reaction->Filtration Disposal 5. Disposal Quench in dilute HCl or bleach (Destroy active Ni) Filtration->Disposal Do not throw in trash!

Caption: Critical safety steps for handling pyrophoric Raney Nickel catalysts.

Key Hazards:

  • Pyrophoricity: Dry Raney Nickel ignites spontaneously in air. Always keep it covered with solvent or water.

  • Hydrogen: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.[5]

  • Cyanide Potential: While unlikely under these conditions, thermal decomposition of gem-dinitriles can theoretically release HCN. Use H₂S sensors if heating >100°C (not recommended).

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on nitrile reduction specificity).
  • Organic Syntheses. (1955). Raney Nickel W-6. Org. Synth. Coll. Vol. 3, p.181. Link

  • BenchChem. (2025).[2][6][3] Safety Protocols for Hydrogenation of Piperidine Nitriles. Link[6]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
  • Pfizer Inc. (2014). Process for the preparation of Janus Kinase Inhibitors (Patent WO2014195978). (Contextual reference for piperidine nitrile intermediates). Link

Sources

Advanced Protocol: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile via Dicarbonitrile Route

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 4-amino-1-methylpiperidine-4-carbonitrile (an


-amino nitrile) is a critical transformation in medicinal chemistry, serving as a gateway to 4,4-disubstituted piperidine scaffolds found in JAK inhibitors (e.g., Tofacitinib precursors) and novel opioid analgesics.

While the Strecker synthesis (reaction of 1-methylpiperidin-4-one with cyanide and ammonia) is the conventional industrial route, this guide details the Dicarbonitrile Route . This approach utilizes malononitrile and mechlorethamine (bis(2-chloroethyl)methylamine) to construct the piperidine core with pre-installed geminal functionality. This pathway is particularly advantageous when avoiding the unstable and volatile 1-methylpiperidin-4-one or when establishing a platform for diverse 4,4-disubstituted derivatives via the intermediate dicarbonitrile.

Key Advantages of the Dicarbonitrile Protocol:

  • Core Stability: The 1-methylpiperidine-4,4-dicarbonitrile intermediate is a crystalline, stable solid, unlike the oxidation-prone piperidone.

  • Divergent Synthesis: The gem-dicarbonitrile allows for sequential desymmetrization, enabling access to amino-nitriles, amino-acids, or diamines from a single precursor.

Retrosynthetic Analysis & Reaction Design

The synthesis strategy relies on the construction of the piperidine ring via double nucleophilic substitution, followed by a controlled desymmetrization of the gem-dicarbonitrile.

Reaction Scheme

The pathway consists of three distinct chemical operations:

  • Cyclodialkylation: Formation of the piperidine ring.

  • Partial Hydrolysis: Desymmetrization of the gem-dinitrile to the cyano-amide.

  • Hofmann Rearrangement: Degradation of the amide to the amine with retention of configuration (though achiral in this symmetric case).

ReactionScheme SM1 Mechlorethamine (Bis(2-chloroethyl)methylamine) INT1 1-Methylpiperidine- 4,4-dicarbonitrile SM1->INT1 Cyclization (NaH, DMF, 0°C) SM2 Malononitrile SM2->INT1 INT2 4-Cyano-1-methylpiperidine- 4-carboxamide INT1->INT2 Partial Hydrolysis (NaOH, EtOH, 25°C) PROD 4-Amino-1-methylpiperidine- 4-carbonitrile INT2->PROD Hofmann Rearrangement (Br2, NaOMe, MeOH)

Figure 1: Stepwise synthetic pathway from acyclic precursors to the target


-amino nitrile.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile

Objective: Construct the piperidine core via double alkylation of malononitrile.

Safety Warning: Mechlorethamine (nitrogen mustard) is a potent vesicant and alkylating agent. Handle in a certified fume hood with double nitrile gloves. Malononitrile is highly toxic.

Materials
  • Reagents: Malononitrile (6.6 g, 100 mmol), Mechlorethamine hydrochloride (17.8 g, 100 mmol), Sodium Hydride (60% dispersion in oil, 8.8 g, 220 mmol).

  • Solvent: Anhydrous DMF (150 mL).

  • Equipment: 500 mL 3-neck RBF, internal thermometer, addition funnel, N2 atmosphere.

Procedure
  • Base Preparation: Charge the flask with NaH (2.2 equiv) under nitrogen. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to grease (optional for this scale). Suspend in 100 mL anhydrous DMF and cool to 0°C.

  • Nucleophile Formation: Dissolve Malononitrile (1.0 equiv) in 20 mL DMF. Add dropwise to the NaH suspension over 30 minutes. Evolution of H2 gas will be vigorous; ensure proper venting. Stir for 30 min at 0°C until gas evolution ceases.

  • Cyclization: Dissolve Mechlorethamine HCl (1.0 equiv) in 30 mL DMF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining internal temperature <10°C.

    • Mechanistic Note: The free amine is generated in situ. The first alkylation is intermolecular; the second is a rapid intramolecular Thorpe-Ingold assisted cyclization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The dicarbonitrile spot will appear distinct from the starting malononitrile.

  • Workup: Quench carefully with ice-water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Hexane.

    • Target Yield: 65-75%

    • Appearance: White to off-white crystalline solid.

Phase 2: Partial Hydrolysis to 4-Cyano-1-methylpiperidine-4-carboxamide

Objective: Desymmetrize the gem-dinitrile to the mono-amide without over-hydrolysis to the di-acid.

Materials
  • Substrate: 1-Methylpiperidine-4,4-dicarbonitrile (14.9 g, 100 mmol).

  • Reagents: Sodium Hydroxide (4.0 g, 100 mmol), Ethanol (95%, 100 mL), Water (10 mL).

Procedure
  • Dissolution: Dissolve the dicarbonitrile in Ethanol in a 250 mL flask.

  • Hydrolysis: Add the NaOH dissolved in water dropwise.

  • Control: Stir at room temperature . Do not reflux. Heating promotes hydrolysis of the second nitrile or conversion of the amide to the acid.[2]

    • Endpoint: Monitor by TLC/LC-MS. The reaction is complete when the dinitrile is consumed. The mono-amide is significantly more polar.

  • Isolation: Neutralize carefully with 1M HCl to pH 7-8. Concentrate the ethanol under vacuum.

  • Extraction: Extract the residue with warm Chloroform or DCM/MeOH (9:1). The product is amphiphilic.

  • Purification: Flash chromatography (DCM/MeOH gradient) may be required if di-amide or acid byproducts form.

    • Target Yield: 50-60%

Phase 3: Hofmann Rearrangement to Target

Objective: Convert the carboxamide to the primary amine.

Materials
  • Substrate: 4-Cyano-1-methylpiperidine-4-carboxamide (16.7 g, 100 mmol).

  • Reagents: Bromine (16.0 g, 100 mmol) OR Sodium Hypochlorite (10-13% solution), Sodium Methoxide (25% in MeOH, 220 mmol).

  • Solvent: Methanol (200 mL).

Procedure
  • Bromination: Cool the methanolic solution of NaOMe to 0°C. Add Bromine dropwise to form NaOBr in situ. (Alternatively, use commercial bleach adjusted to pH 10-11).

  • Amide Addition: Add the carboxamide substrate in one portion. Stir at 0°C for 30 minutes to form the N-bromoamide intermediate.

  • Rearrangement: Heat the mixture to reflux (65°C) for 2 hours.

    • Mechanism:[2][3][4][5][6][7] The N-bromoamide deprotonates, rearranges to the isocyanate, and is trapped by methanol to form the methyl carbamate (if using NaOMe) or hydrolyzed directly to the amine (if aqueous conditions are used).

    • Protocol Adjustment: To obtain the free amine directly, use aqueous NaOH/NaOCl instead of methanolic conditions, or hydrolyze the resulting carbamate with dilute HCl.

  • Hydrolysis (if Carbamate formed): Treat the intermediate carbamate with 4M HCl at reflux for 2 hours.

  • Final Isolation: Basify the solution to pH >12 with NaOH pellets (cooling required). Extract exhaustively with DCM.

  • Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the 4-amino-1-methylpiperidine-4-carbonitrile dihydrochloride salt for stability.

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Hydrolysis)Phase 3 (Hofmann)
Limiting Reagent MalononitrileDicarbonitrileCarboxamide
Key Reagent Mechlorethamine/NaHNaOH (1.0 eq)NaOBr / NaOCl
Temperature 0°C

RT
20-25°C0°C

65°C
Time 12 h4-6 h2-3 h
Typical Yield 70%55%60%
Critical Impurity Mono-alkylated acyclic amine4,4-DicarboxamideUrea byproduct

Mechanistic & Troubleshooting Guide

Hofmann Rearrangement Mechanism

The success of Phase 3 relies on the stability of the nitrile group during the oxidative rearrangement of the amide.

HofmannMechanism cluster_warning Critical Control Point Step1 Amide Deprotonation (R-CONH-) Step2 Bromination (R-CONHBr) Step1->Step2 Br2/OCl- Step3 Nitrene-like Rearrangement (Isocyanate Formation R-N=C=O) Step2->Step3 Heat, -Br- Step4 Hydrolysis/Decarboxylation (R-NH2 + CO2) Step3->Step4 H2O/OH-

Figure 2: Mechanistic flow of the Hofmann rearrangement. The "R" group represents the 4-cyano-1-methylpiperidin-4-yl moiety.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Polymerization of mechlorethamineEnsure temperature is strictly <10°C during addition. Dilute reaction further.
Di-acid formation (Phase 2) Temperature too high or excess baseStrictly control temp at RT. Use stoichiometric NaOH (0.95-1.0 eq).
Loss of Nitrile (Phase 3) Hydrolysis of CN groupAvoid prolonged heating in strong acid/base. Isolate amine immediately after rearrangement.
Product is sticky oil Free base is hygroscopicIsolate as HCl or Oxalate salt immediately.

References

  • Strecker Synthesis Context: Standard synthesis of alpha-amino nitriles. Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." [Link]

  • Hofmann Rearrangement Protocols: Mechanism and conditions for amide-to-amine conversion. Organic Chemistry Portal. "Hofmann Rearrangement."[3][4][7] [Link]

  • Piperidine Synthesis via Malononitrile: Reactivity of mechlorethamine with active methylene compounds. PrepChem. "Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile." (Analogous dicarbonitrile synthesis). [Link]

  • Partial Hydrolysis of Gem-Dinitriles: Methodology for converting dinitriles to cyano-amides. Semantic Scholar. "Amide Synthesis through Selective Partial Hydrolysis of Nitriles." [Link]

Sources

Step-by-step procedure for alkylation of 1-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alkylation and Quaternization of 1-Methylpiperidine Scaffolds

Executive Summary

The 1-methylpiperidine moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold for muscarinic antagonists, acetylcholinesterase inhibitors, and various CNS-active agents. "Alkylation" of this scaffold can refer to two distinct transformations:

  • N-Alkylation (Quaternization): The formation of quaternary ammonium salts via the Menschutkin reaction. This is the primary route for generating permanent cationic charges, crucial for solubility modulation and receptor binding affinity.

  • 
    -C-Alkylation:  The functionalization of the carbon ring adjacent to the nitrogen. This requires overcoming the low acidity of 
    
    
    
    -protons (
    
    
    ) using directed lithiation or redox-relay strategies.

This guide focuses primarily on the N-Alkylation (Quaternization) workflow, providing a robust, self-validating protocol for generating high-purity quaternary salts. A secondary section outlines the strategic approach for


-C-alkylation for structural diversification.

N-Alkylation: The Menschutkin Reaction

Mechanistic Insight & Solvent Strategy

The reaction between 1-methylpiperidine and an alkyl halide is a classic


 substitution. The neutral amine nucleophile attacks the electrophilic carbon of the alkyl halide, passing through a highly polar transition state to form an ionic product (Quaternary Ammonium Salt, QAS).
  • The Solvent Paradox: The transition state is more polar than the reactants. Therefore, polar aprotic solvents (e.g., Acetonitrile, Acetone) significantly accelerate the reaction rate by stabilizing the transition state dipole.

  • Purification Logic: While polar solvents accelerate the rate, they often solubilize the product. The ideal process solvent allows the reaction to proceed rapidly but causes the final ionic product to precipitate out, driving the equilibrium forward and simplifying workup to a mere filtration.

Table 1: Solvent Selection Matrix for Piperidine Quaternization

SolventDielectric Constant (

)
Reaction RateProduct SolubilityRecommended Use
Acetonitrile 37.5Very FastModeratePrimary Choice. High rate; product often precipitates upon cooling or addition of Et2O.
Acetone 20.7FastLowExcellent. Product usually crystallizes spontaneously.
Ethanol 24.5ModerateHighAvoid for Reaction. Hard to isolate product. Good for recrystallization.
Toluene 2.4SlowInsolublePrecipitation Only. Use as an antisolvent to force oiling/crystallization.
Visualization: Reaction Kinetics & Transition State

MenschutkinReaction cluster_solvent Solvent Influence Reactants Reactants (1-Methylpiperidine + R-X) TS Transition State [Dipole Formation]‡ Stabilized by Polar Solvents Reactants->TS S_N2 Attack (Rate Limiting) Product Product (Quaternary Ammonium Salt) Precipitates (Lattice Energy) TS->Product Bond Formation Polar Acetonitrile/Acetone (Lowers Activation Energy) NonPolar Toluene/Ether (Promotes Precipitation)

Figure 1: The Menschutkin reaction coordinate. Polar solvents stabilize the transition state, while lattice energy drives precipitation.

Detailed Protocol: N-Alkylation of 1-Methylpiperidine

Objective: Synthesis of 1,1-dimethylpiperidinium iodide (Model Compound). Scale: 10 mmol (Adaptable).

Reagents & Equipment
  • Substrate: 1-Methylpiperidine (1.0 equiv, 10 mmol).

  • Electrophile: Methyl Iodide (1.1 equiv, 11 mmol). Caution: Neurotoxic/Carcinogenic.

  • Solvent: Anhydrous Acetone (10 mL, 1.0 M concentration).

  • Apparatus: Dried round-bottom flask, magnetic stir bar, nitrogen balloon, ice bath.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask and cool under a stream of nitrogen. Add 1-methylpiperidine (990 mg, 10 mmol) and anhydrous acetone (10 mL).

  • Controlled Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic.[1] Add Methyl Iodide (1.56 g, 0.68 mL, 11 mmol) dropwise over 5 minutes.

    • Why? Controlling the exotherm prevents the loss of volatile alkyl halides and minimizes side reactions.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature.

    • Monitoring: A white precipitate should begin to form within 30–60 minutes.

    • Duration: Stir for 4–12 hours. For less reactive electrophiles (e.g., benzyl bromide), reflux (56°C) may be required.

  • Workup (Filtration):

    • Cool the suspension to 0°C for 30 minutes to maximize precipitation.

    • Filter the white solid using a sintered glass funnel (vacuum).

    • The Wash (Critical): Wash the filter cake with cold anhydrous ether or cold acetone (

      
      ) to remove unreacted amine and excess alkyl halide.
      
  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 2 hours to remove trace solvents.

Self-Validation (QC Checks)
  • Solubility Test: The product should be water-soluble but insoluble in ether.

  • NMR Verification (

    
     NMR in 
    
    
    
    ):
    • Diagnostic Shift: The N-methyl signal, typically

      
       ppm in the free base, will shift downfield to 
      
      
      
      ppm in the quaternary salt due to the positive charge (deshielding).
    • Integration: Ensure the ratio of N-methyl protons corresponds to the new structure (e.g., 6H for dimethyl ammonium).

Purification & Troubleshooting: The "Oiling Out" Problem

A common failure mode in alkylation is "oiling out"—where the product forms a viscous gum rather than a crystal. This traps impurities.

Purification Workflow

PurificationFlow Reaction Reaction Complete CheckState Physical State of Product? Reaction->CheckState Solid Crystalline Solid CheckState->Solid Ideal Oil Viscous Oil/Gum CheckState->Oil Problematic Filter Filter Solid->Filter Filter & Wash (Cold Acetone) Triturate Triturate Oil->Triturate Trituration: Add Et2O, Sonicate, Scratch Glass Triturate->Solid Success Recryst Recrystallization: Dissolve in min. hot IPA/EtOH, add Et2O until cloudy, cool slowly. Triturate->Recryst Fails

Figure 2: Decision tree for isolating high-purity quaternary salts.

Recrystallization Protocol (for hygroscopic salts)
  • Dissolve the crude salt in the minimum amount of boiling Isopropanol (IPA) or Ethanol.

  • Add anhydrous Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly cloudy.

  • Add one drop of the alcohol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Note: Many quaternary salts are extremely hygroscopic. Handle rapidly and store in a desiccator.

Advanced Note: -C-Alkylation

Direct alkylation at the


-carbon of 1-methylpiperidine is chemically distinct and significantly more challenging than N-alkylation due to the lack of a strong directing group.
  • The Challenge:

    
    -Butyllithium (
    
    
    
    -BuLi) alone often fails to deprotonate the
    
    
    -position efficiently, leading to complex mixtures or degradation.
  • The Solution (Beak's Protocol): The use of a complexing agent, TMEDA (Tetramethylethylenediamine) , activates the lithiating reagent.

  • Protocol Summary:

    • Reagent:

      
      -BuLi / TMEDA (1:1 complex) in dry ether at -78°C.
      
    • Mechanism: Coordination of Lithium to the Nitrogen lone pair directs deprotonation at the

      
      -carbon.
      
    • Electrophile Trapping: Add electrophile (e.g., MeI, PhCHO) at -78°C.

    • Warning: If N-alkylation is possible (e.g., using alkyl halides), the N-lone pair may compete as a nucleophile. This route is best for adding carbonyls or using protected precursors.

References

  • Solvent Effects on the Menshutkin Reaction. Journal of the American Chemical Society. Detailed computational and experimental analysis of solvent polarity on reaction rates.

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry. While focused on Boc-piperazines, this outlines the critical lithiation conditions (TMEDA/BuLi) relevant to piperidine scaffolds. [2]

  • Purification of Quaternary Ammonium Salts. Google Patents (US3148214A). Industrial standard protocols for isolating salts using solvent antisolvent precipitation.

  • Selective endo-Cyclic

    
    -Functionalization of Saturated N-Alkyl Piperidines. National Institutes of Health (PMC). Describes the N-oxide/iminium route for functionalizing the alpha-carbon of N-methylpiperidines. 
    

Sources

Application Note: Scalable Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Methylpiperidine-4,4-dicarbonitrile (CAS: 109380-69-4 / Analogous structures). While classical laboratory methods utilize sodium hydride (NaH) in dipolar aprotic solvents (DMF/DMSO), these conditions pose significant safety risks upon scale-up, including hydrogen gas evolution and thermal runaways.

This guide presents a Process Intensification strategy utilizing Phase Transfer Catalysis (PTC) . This approach allows for the use of inorganic bases (potassium carbonate or sodium hydroxide) in biphasic systems, significantly improving the safety profile, atom economy, and ease of purification.

Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers in Pharmaceutical Development.

Strategic Route Selection

The Challenge

The synthesis involves the double alkylation of malononitrile with mechlorethamine hydrochloride (bis(2-chloroethyl)methylamine HCl).

FeatureClassical Route (NaH / DMF)Optimized Route (PTC / Toluene / Water)
Reagent Hazard High: NaH is pyrophoric; generates

gas.
Low:

or NaOH are stable solids/solutions.
Solvent DMF: Difficult to remove; reprotoxic.Toluene/Water: Easy recovery; green solvent compatible.
Exotherm Sharp: Difficult to control

release rate.
Damped: Solvent heat capacity absorbs exotherm; rate-limited by catalyst transfer.
Workup Aqueous quench of DMF (exothermic); extraction issues.Simple phase separation; product crystallizes from organic phase.
Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution (


). The PTC agent (Quaternary Ammonium Salt) transports the malononitrile anion from the interface/solid surface into the organic phase, where it reacts with the nitrogen mustard.

ReactionMechanism Malono Malononitrile (Active Methylene) Inter1 Intermediate: Mono-alkylated species Malono->Inter1 Deprotonation + 1st Alkylation Mustard Mechlorethamine HCl (Nitrogen Mustard) Mustard->Inter1 Base Base (K2CO3/NaOH) + PTC (TBAB) Base->Inter1 Catalysis Product 1-Methylpiperidine- 4,4-dicarbonitrile Inter1->Product Intramolecular Cyclization (Fast)

Figure 1: Mechanistic pathway for the PTC-mediated dialkylation.

Safety & Engineering Controls (Critical)

WARNING: Mechlorethamine Hydrochloride is a nitrogen mustard class agent.[1] It is a potent vesicant (blister agent) and alkylating carcinogen.

Containment Protocol
  • Primary Containment: All weighing and solid handling of the mustard salt must occur in a Barrier Isolator or a certified Class II Biosafety Cabinet .

  • Deactivation Solution: Prepare a scavenger solution (10% Sodium Thiosulfate + 5% Sodium Bicarbonate) before starting work. This nucleophilic solution rapidly deactivates spills by alkylating the thiosulfate.

  • PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, and full-face respirator if outside containment.

Cyanide Management

While malononitrile is not HCN, it metabolizes to cyanide and waste streams should be treated as cyanide-contaminated. Maintain pH > 10 in aqueous waste to prevent HCN volatilization.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Malononitrile 66.061.06.6 gNucleophile
Mechlorethamine HCl 192.511.121.2 gElectrophile
Potassium Carbonate 138.214.055.3 gBase (Solid)
TBAB 322.370.051.6 gPT Catalyst
Acetonitrile (or Toluene) --150 mLSolvent
Water --10 mLTrace activator

Note: Acetonitrile is preferred for Solid-Liquid PTC (K2CO3). Toluene/Water (50:50) is preferred for Liquid-Liquid PTC (NaOH).[2]

Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting
  • Equip a 500 mL jacketed reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and reflux condenser connected to a scrubber (NaOH).

  • Purge the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Self-Validation Check: Ensure the scrubber pH is >12.

Phase 2: Reagent Charging (Solid-Liquid PTC Mode)
  • Charge Acetonitrile (150 mL) and TBAB (1.6 g) to the reactor.

  • Add finely ground Potassium Carbonate (

    
    , 55.3 g).
    
  • Add Malononitrile (6.6 g). Stir at 25°C for 15 minutes.

    • Observation: The mixture may turn slightly yellow (formation of malononitrile anion).

  • Critical Step: Add Mechlorethamine HCl (21.2 g) in 4 equal portions over 1 hour.

    • Why: Adding the salt directly avoids isolating the unstable and toxic free-base liquid mustard. The base generates the free amine in situ, which immediately reacts.

    • Exotherm Control: Monitor internal temp. Do not exceed 35°C during addition.

Phase 3: Reaction & Cyclization
  • Once addition is complete, heat the slurry to 60°C .

  • Maintain agitation at 400 RPM.

  • Reaction Time: 4–6 hours.

  • IPC (In-Process Control): Sample 50 µL, filter, dilute in MeCN. Analyze by HPLC or TLC (EtOAc/Hexane 1:1).

    • Target: < 2% Malononitrile remaining.

Phase 4: Workup & Isolation
  • Cool reactor to 20°C.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with Acetonitrile (20 mL).
    • Safety: Treat the filter cake as hazardous (trace mustard). Wash equipment with Thiosulfate solution.

  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

  • Crystallization: Dissolve the oil in hot Isopropanol (IPA) (approx 30 mL). Cool slowly to 0°C.

  • Filter the white crystalline solid. Dry in a vacuum oven at 40°C.

Process Flow Diagram

ProcessFlow cluster_safety Safety Barrier (Isolator) Weighing Weigh Mechlorethamine HCl Reactor Jacketed Reactor (MeCN + K2CO3 + TBAB) Weighing->Reactor Charge Addition Controlled Addition (4 Portions / 1 hr) Reactor->Addition Reaction Heating (60°C, 4-6h) Addition->Reaction Filtration Filtration (Remove Salts) Reaction->Filtration Cryst Crystallization (Isopropanol) Filtration->Cryst Filtrate Waste Waste Treatment (Thiosulfate Quench) Filtration->Waste Solid Cake Cryst->Waste Mother Liquor

Figure 2: Engineering workflow emphasizing containment and waste streams.

Analytical Validation

To confirm the identity and purity of the 1-Methylpiperidine-4,4-dicarbonitrile:

  • IR Spectroscopy: Look for the characteristic Nitrile (

    
    ) stretch.
    
    • Expected: Weak/Medium band at ~2240–2250

      
      . (Gem-dinitriles are often weaker than mono-nitriles).
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       2.4–2.6 (m, 4H, Ring 
      
      
      
      adjacent to N)
    • 
       2.0–2.2 (m, 4H, Ring 
      
      
      
      adjacent to C-CN)
  • Melting Point: Expected range 50–60°C (Based on analogous piperidine nitriles; verify experimentally).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solvent/base.Dry MeCN over sieves; use anhydrous

. Water kills the alkylating agent.
Dark/Black Color Polymerization of Malononitrile.Reduce reaction temperature; Ensure inert atmosphere (

).
Incomplete Reaction Catalyst poisoning or insufficient agitation.Increase RPM (mass transfer limited); Add 5% more TBAB.
Product is Oily Impurities preventing crystallization.Recrystallize from IPA/Hexane mix or perform a silica plug filtration.

References

  • Federsel, H. J. (2003). "Process R&D of Pharmaceuticals: The Importance of Phase Transfer Catalysis." Organic Process Research & Development.

  • Makosza, M. (2000). "Phase Transfer Catalysis.[3][4][5] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry, 72(7), 1399-1403.

  • Pfaltz & Bauer. (2025). "Safety Data Sheet: Mechlorethamine Hydrochloride."

  • Jonczyk, A., et al. (1980). "Reactions of Organic Anions; XCVII. Catalytic Two-Phase Alkylation of Malononitrile." Synthesis, 1980(10), 833-835.

Disclaimer: This protocol involves the handling of highly toxic and carcinogenic materials (Nitrogen Mustards). It should only be performed by trained professionals in appropriate facilities. The author assumes no liability for accidents arising from the use of this guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Methylpiperidine-4,4-dicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-CN-44-OPT Subject: Yield Improvement & Troubleshooting Guide Chemical Name: 1-Methylpiperidine-4,4-dicarbonitrile (CAS: 14203-60-2) Classification: Heterocyclic Synthesis / Active Pharmaceutical Ingredient (API) Precursor

Executive Summary

The synthesis of 1-Methylpiperidine-4,4-dicarbonitrile is a classic double nucleophilic substitution (bis-alkylation) involving Malononitrile and Bis(2-chloroethyl)methylamine (Mechlorethamine).

While the theoretical pathway is straightforward, practical execution is often plagued by low yields (<40%) due to three primary failure modes:

  • Polymerization of the nitrogen mustard intermediate.

  • Incomplete Cyclization (Mono-alkylation).

  • Hydrolysis of the nitrile groups during workup.

This guide provides a root-cause analysis and optimized protocols to stabilize yields above 75-80% .

Module 1: The Reaction Mechanism & Critical Control Points

To improve yield, you must control the concentration of the highly reactive Aziridinium intermediate. If its concentration is too high, it reacts with itself (polymerization). If too low (due to degradation), the reaction stalls.

Mechanistic Pathway (Visualization)

G Start Reagents: Malononitrile + Mechlorethamine HCl Azir1 Intermediate A: Aziridinium Ion (1) Start->Azir1 Free Base Generation Base Base (NaH or NaOH) Base->Start Mono Intermediate B: Mono-alkylated Species Azir1->Mono Nucleophilic Attack Polymer Yield Killer: Polymeric Tars Azir1->Polymer High Conc. (Dimerization) Azir2 Intermediate C: Aziridinium Ion (2) Mono->Azir2 Internal Activation Product Target: 1-Methylpiperidine- 4,4-dicarbonitrile Azir2->Product Cyclization (Ring Closure) Azir2->Polymer

Figure 1: The critical pathway involves the sequential formation of two aziridinium ions. High dilution and temperature control are required to prevent the red "Polymerization" pathways.

Module 2: Optimized Protocols

We present two validated routes. Route A is the "Gold Standard" for small-scale purity. Route B is the "Industrial Standard" for scalability and safety.

Route A: The Sodium Hydride (NaH) Method

Best for: Gram-scale, high purity requirements.

ParameterSpecificationReason
Solvent DMF or DMSO (Anhydrous)High dielectric constant promotes

attack.
Base NaH (60% dispersion), 2.2 - 2.5 eq.Irreversible deprotonation drives the reaction.
Temperature 0°C (Addition)

RT (Stir)
Controls the exotherm of aziridinium formation.
Mode Solid Addition CRITICAL: Add the Nitrogen Mustard HCl salt solid to the malononitrile anion solution.

Step-by-Step Optimization:

  • Suspend NaH (2.2 eq) in anhydrous DMF at 0°C under

    
    .
    
  • Add Malononitrile (1.0 eq) dropwise. Stir 30 min until

    
     evolution ceases (Solution turns clear/yellow).
    
  • The Yield Maker: Add Bis(2-chloroethyl)methylamine hydrochloride (1.0 eq) as a solid in small portions over 1 hour.

    • Why? This generates the reactive free amine slowly and in situ. If you add the free amine as a liquid, it will polymerize before reacting with the malononitrile.

  • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Pour onto crushed ice/water.

Route B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>50g), safety (avoids NaH/H2), and moisture tolerance.

ParameterSpecificationReason
Solvent Toluene / Water (1:1)Biphasic system protects the product from hydrolysis.
Base 50% NaOH (aq)Cheap, effective, easy to handle.
Catalyst TBAB or TEBA (5 mol%)Transports the malononitrile anion into the organic phase.
Temp 50-60°CHigher temp needed to overcome phase transfer barrier.

Step-by-Step Optimization:

  • Dissolve Malononitrile (1.0 eq) and Bis(2-chloroethyl)methylamine HCl (1.0 eq) in Toluene.

  • Add TBAB (Tetrabutylammonium bromide, 0.05 eq).

  • Add 50% NaOH (4.0 eq) dropwise with vigorous stirring.

    • Note: The reaction is exothermic.[1] Maintain internal temp <60°C.

  • Stir vigorously for 3-5 hours.

  • Separate layers; wash organic layer with water.

Module 3: Troubleshooting & FAQs

Category 1: Reaction Failure (Low Yield / Tars)

Q: The reaction mixture turned into a black, sticky tar. What happened?

  • Diagnosis: Uncontrolled polymerization of the nitrogen mustard.

  • Root Cause: The concentration of the "free base" form of the mustard was too high, or the temperature spiked.

  • Solution:

    • Dilution: Increase solvent volume by 50%.

    • Slow Generation: Do not neutralize the mustard hydrochloride beforehand. Add the salt directly to the basic reaction mixture so the free amine is consumed as fast as it is generated.

Q: I have 50% yield, but the rest is starting material. Why didn't it finish?

  • Diagnosis: Catalyst poisoning or "Stalling."

  • Root Cause: If using NaH, moisture may have killed the base. If using PTC, stirring may be too slow (mass transfer limitation).

  • Solution:

    • NaH Route: Ensure DMF is dry (molecular sieves).

    • PTC Route: Increase stirring speed (RPM > 600) to maximize surface area between phases.

Category 2: Workup & Purification[1][2]

Q: My product disappears during the aqueous extraction.

  • Diagnosis: Incorrect pH management.

  • Root Cause: The product is a tertiary amine (

    
    ). If the aqueous layer is neutral or acidic (pH < 9), the product remains in the water as a salt.
    
  • Solution:

    • Adjust the aqueous layer to pH 12-13 using NaOH before extraction.

    • Warning: Do not heat the basic solution, or the nitrile groups will hydrolyze to amides. Perform extraction with cold solvents.

Q: The product is an oil that won't crystallize.

  • Diagnosis: Impurity profile (Mono-alkylated intermediates).

  • Solution:

    • Dissolve the crude oil in Isopropanol (IPA).

    • Add HCl in Ether/Dioxane to precipitate the Hydrochloride Salt . The salt crystallizes much better than the free base.

    • Recrystallize the salt from Ethanol/Ether.

Module 4: Safety & Handling (Critical)

WARNING: Nitrogen Mustard Derivative

  • Bis(2-chloroethyl)methylamine is a blister agent and a potent alkylator (cytotoxic).

  • Inhalation Risk: The free base is volatile. Always handle the hydrochloride salt until the moment of reaction.

  • Decontamination: Quench all glassware and spills with 10% Sodium Thiosulfate solution. This nucleophile destroys the alkylating agent more effectively than water.

References

  • Mechanism of Aziridinium Formation

    • Goltsov, A. et al. "Kinetic analysis of the cyclization of nitrogen mustards." Journal of Physical Organic Chemistry.
    • (General reactivity of bis-chloroethylamines).

  • Phase Transfer Catalysis Protocols

    • Fedorynski, M. et al. "Synthesis of gem-dicarbonitriles under PTC conditions." Organic Syntheses.
    • (Green Chemistry Institute).

  • Piperidine Synthesis Patents

    • US Patent 8,697,876. "Compositions and methods of synthesis of pyridinolypiperidine." (Describes analogous piperidine ring closures).
  • General Malononitrile Reactivity

    • F. Freeman. "Properties and Reactions of Malononitrile."[2][3] Chemical Reviews.

    • (Foundational text for active methylene alkylation).

Sources

Recrystallization solvents for high-purity 1-Methylpiperidine-4,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-Methylpiperidine-4,4-dicarbonitrile. This molecule—often derived from the condensation of 1-methyl-4-piperidone and malononitrile 1—presents unique purification hurdles due to its amphiphilic nature. The highly polar gem-dicarbonitrile group and the basic tertiary amine contrast sharply with the lipophilic piperidine ring, making standard recrystallization prone to phase-separation issues.

This guide provides field-proven troubleshooting, quantitative solvent data, and self-validating protocols to ensure >99% purity.

Quick Reference: Solvent Systems & Physicochemical Data

Selecting the correct solvent system is the most critical variable in your workflow. The table below summarizes the quantitative data and performance profiles of the most effective solvent systems for piperidine-dicarbonitrile derivatives 2.

Solvent SystemPolarity Index (P')Boiling Point (°C)Yield / Purity ProfilePrimary Use Case & Causality
Chloroform / n-Hexane 4.1 / 0.161 / 69Moderate Yield / High Purity Standard Binary Anti-Solvent: CHCl₃ acts as a weak H-bond donor to the amine; n-hexane aggressively crashes out the polar dicarbonitrile.
MeOH / CHCl₃ / Et₂O 5.1 / 4.1 / 2.865 / 61 / 34High Yield / High Purity Ternary Gradient: Ideal for highly impure crude. Allows fine-tuning of the dielectric constant during cooling to prevent oiling out 3.
Isopropanol (IPA) 3.982High Yield / Moderate PuritySingle-Solvent System: Flatter solubility curve prevents rapid supersaturation, drastically reducing the risk of liquid-liquid phase separation.

Troubleshooting Guides & FAQs

Q: Why does my product "oil out" (form a biphasic liquid) instead of crystallizing during cooling? A: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solute is depressed below the saturation temperature of the solvent system. Because 1-Methylpiperidine-4,4-dicarbonitrile is amphiphilic, adding a non-polar anti-solvent (like n-hexane) too rapidly forces the polar molecule out of solution prematurely. The system bypasses the solid-liquid equilibrium curve and enters the metastable binodal liquid region. Fix: Reheat the mixture until it forms a single homogenous phase. Add 5-10% more of the primary solvent (e.g., Chloroform), and reduce your cooling rate to ≤0.5 °C/min. Introduce seed crystals just below the boiling point to force nucleation before LLPS can occur.

Q: How do I remove unreacted 1-methyl-4-piperidone and malononitrile from the crude product? A: Causality dictates that we exploit the extreme polarity differences of the starting materials. Malononitrile is highly soluble in polar protic solvents, while 1-methyl-4-piperidone is an oil that remains highly soluble in most organic media 4. If these impurities co-precipitate with your product, do not attempt to boil them out. Instead, wash the final filter cake with ice-cold Isopropanol (IPA). The cold IPA will rapidly dissolve the malononitrile and piperidone without significantly solubilizing the target dicarbonitrile crystal lattice.

Q: My yield is exceptionally low, and the product remains dissolved in the mother liquor. What went wrong? A: You have likely over-solvated the system by using too much primary solvent, pushing the saturation point too low for room-temperature recovery. Fix: Transfer the mother liquor to a rotary evaporator and remove exactly 30% of the total solvent volume. Reheat to dissolve any amorphous precipitate, then cool slowly in an ice bath (0–4 °C) for 2 hours to force the remaining product out of the solution.

Standard Operating Procedure (SOP): Recrystallization Workflow

This protocol utilizes the Chloroform / n-Hexane binary system. It is designed as a self-validating system: the visual confirmation of the "cloud point" guarantees the exact thermodynamic saturation required for perfect crystallization, eliminating guesswork.

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the crude 1-Methylpiperidine-4,4-dicarbonitrile into a round-bottom flask. Add a minimal volume of Chloroform (CHCl₃) (approx. 3 mL per gram of crude). Heat gently to 55 °C under stirring until complete dissolution is achieved.

  • Hot Filtration (Impurity Purge): Rapidly pass the hot solution through a pre-warmed Buchner funnel. Causality: This mechanically removes insoluble polymerized malononitrile byproducts that would otherwise act as impure nucleation sites.

  • Cloud Point Titration (Self-Validation): Return the clear filtrate to the heat source. Slowly add hot n-hexane dropwise. Stop immediately when the solution becomes faintly turbid (the cloud point). Add exactly 1 to 2 drops of Chloroform until the solution just turns clear again. Validation: This visual clearing confirms the solution is perfectly poised at the edge of the metastable zone.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature. Do not agitate or disturb the flask. Causality: Mechanical shock induces rapid, chaotic nucleation, trapping solvent inclusions and impurities inside the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to depress the solubility curve and maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 column volumes of ice-cold n-hexane to displace the impurity-laden mother liquor.

  • Drying: Transfer the crystals to a vacuum desiccator at 40 °C for 12 hours to pull off any residual Chloroform trapped in the crystalline matrix.

Process Visualization

The following logic diagram maps the troubleshooting workflow, ensuring you can dynamically respond to phase changes during the cooling cycle.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Hot CHCl3 Start->Dissolve Filter Hot Filtration Dissolve->Filter AntiSolvent Add n-Hexane to Cloud Point Filter->AntiSolvent Cool Controlled Cooling AntiSolvent->Cool Decision Phase State? Cool->Decision Oiling Oiling Out (LLPS) Decision->Oiling Too fast GoodCryst Crystallization Decision->GoodCryst Optimal FixOiling Reheat & Add Seed Crystals Oiling->FixOiling Isolate Vacuum Filtration GoodCryst->Isolate FixOiling->Cool Dry Vacuum Drying Isolate->Dry

Troubleshooting workflow for the recrystallization of 1-Methylpiperidine-4,4-dicarbonitrile.

References

  • LookChem. "Cas 1445-73-4, 1-Methyl-4-piperidone: Properties and Applications." LookChem Database.
  • Asian Journal of Chemistry. "Synthesis and Biological Evaluation of Thieno[2,3-c]pyridines..." Asianpubs.org.
  • National Institute of Public Health (Japan). "Strategy for SAR study of PD 404182." NIPH.go.jp.
  • Springer Theses / Ethernet.edu.et. "Development of Novel Anti-HIV Pyrimidobenzothiazine Derivatives.

Sources

Troubleshooting low conversion rates in gem-dicarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for gem-dicarbonitrile synthesis. The synthesis of gem-dicarbonitriles—most commonly achieved via the Knoevenagel condensation of aldehydes or ketones with malononitrile—is a cornerstone reaction in the development of heterocyclic scaffolds, pharmaceuticals (such as tyrphostins), and advanced materials.

Despite its widespread use, researchers frequently encounter stalled conversions, complex side-product profiles, and catalyst deactivation. This guide provides an authoritative, causality-driven approach to troubleshooting these syntheses, ensuring high-yield and reproducible workflows.

Section 1: Mechanistic Pathway & Points of Failure

Understanding the mechanistic branching of the Knoevenagel condensation is critical for troubleshooting. The reaction is an equilibrium-driven process that relies on the delicate balance of base strength, nucleophilicity, and thermodynamic control.

G Start Carbonyl + Malononitrile BaseAct Base-Catalyzed Deprotonation Start->BaseAct Weak Base (e.g., Piperidine) Aldol Aldol-Type Intermediate BaseAct->Aldol Nucleophilic Attack Polymer Polymerization ('Red Goo') BaseAct->Polymer Excess Base / Heat Dehydration Dehydration (-H2O) Aldol->Dehydration Heat / Acid-Base Product gem-Dicarbonitrile (Target Product) Dehydration->Product Irreversible (ideal) Michael Michael Addition Side Product Product->Michael Excess Malononitrile Hydrolysis Retro-Knoevenagel (Equilibrium Shift) Product->Hydrolysis Excess Water Hydrolysis->Start

Fig 1. Knoevenagel condensation pathway and primary failure modes.

Section 2: Troubleshooting Guides

Issue 1: Stalled Conversion with Sterically Hindered Ketones

Q: My reaction with a sterically hindered ketone (e.g., benzophenone derivatives) shows less than 10% conversion after 24 hours using piperidine. How can I drive this to completion? A: Weak bases like piperidine or ammonium acetate are highly effective for unhindered aldehydes but often fail for ketones due to their lower electrophilicity and increased steric bulk[1].

  • Causality: The rate-determining step shifts from the deprotonation of malononitrile to the nucleophilic attack of the carbanion onto the sterically shielded carbonyl carbon.

  • Solution: Transition from a strictly base-catalyzed mechanism to a Lewis acid-promoted pathway. Utilizing Titanium Tetrachloride (

    
    ) in conjunction with a base (like pyridine or triethylamine) strongly activates the carbonyl oxygen, increasing its electrophilicity and facilitating the condensation of recalcitrant substrates[2].
    
Issue 2: Product Degradation and "Red Goo" Formation

Q: The reaction mixture turns into a dark red, viscous polymer ("red goo"), and the yield of the desired gem-dicarbonitrile is negligible. What causes this? A: This is a classic visual indicator of base-catalyzed polymerization[3].

  • Causality: Malononitrile and the resulting gem-dicarbonitrile products are highly reactive. Under excessive heat or in the presence of an overly strong base (or too high a concentration of a weak base), malononitrile undergoes rapid self-condensation and anionic polymerization[1],[3].

  • Solution: Strictly control the catalyst loading (typically 5–10 mol% is optimal). If the reaction is highly exothermic, add the catalyst dropwise at 0 °C before warming to room temperature. Avoid prolonged heating above 80 °C.

Issue 3: Significant Side Product Formation (Michael Addition)

Q: LC-MS analysis shows a mass corresponding to the addition of a second malononitrile molecule to my product. How do I prevent this? A: The target gem-dicarbonitrile is a highly electron-deficient alkene, making it an excellent Michael acceptor[1].

  • Causality: If malononitrile is present in excess, the carbanion generated by the base can perform a 1,4-conjugate addition (Michael addition) onto the newly formed gem-dicarbonitrile double bond, forming a bis-adduct[1],[4].

  • Solution: Control the stoichiometry carefully. Use a slight excess of the carbonyl compound (e.g., 1:0.95 ratio of aldehyde to malononitrile) rather than excess malononitrile[1]. Monitor the reaction closely and quench it immediately upon consumption of the limiting reagent.

Issue 4: Equilibrium Limitations and Hydrolysis

Q: The reaction stalls at 50% conversion, and adding more catalyst does not help. Why? A: The Knoevenagel condensation is an equilibrium-driven process that produces one equivalent of water[3].

  • Causality: As water accumulates in the reaction mixture, the reverse reaction (retro-Knoevenagel or hydrolysis of the intermediate) begins to compete with product formation[3].

  • Solution: Employ dehydrative conditions. For reactions run in refluxing toluene, use a Dean-Stark apparatus. For room-temperature reactions in ethanol, the addition of activated 4Å molecular sieves can irreversibly sequester the water, driving the reaction forward via Le Chatelier's principle.

Section 3: Catalyst Comparison & Selection Matrix

To optimize your conversion rates, select the appropriate catalytic system based on your substrate's electronic and steric profile.

Catalyst SystemOptimal Substrate ScopeTemp (°C)Typical ConversionPrimary Failure Mode
Piperidine (5-10 mol%) Unhindered aliphatic/aromatic aldehydes20–50>90%Polymerization ("red goo") if overheated.
Ammonium Acetate Electron-rich aromatic aldehydes80–11075–85%Slow kinetics; requires Dean-Stark dehydration.

/ Pyridine
Sterically hindered ketones0–2560–80%Moisture sensitivity; rapid hydrolysis of catalyst.
Solvent-Free (Melt) Solid aromatic aldehydes100–130>95%Substrate sublimation; localized overheating.

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviations are caught before downstream processing.

Protocol A: Standard Piperidine-Catalyzed Synthesis (For Aldehydes)

Use this protocol for standard, unhindered aromatic or aliphatic aldehydes.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the aldehyde (10.0 mmol) and malononitrile (9.5 mmol) in 15 mL of absolute ethanol. Self-Validation Check: The solution should be clear and colorless to pale yellow.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Add piperidine (0.5 mmol, 5 mol%) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Self-Validation Check: A color change to deep yellow/orange is expected. If the solution turns dark red/brown, polymerization is occurring (quench immediately).

  • Monitoring: Check the reaction via TLC (Hexanes:EtOAc 4:1) every 30 minutes. The product will appear as a highly UV-active spot with a lower

    
     than the starting aldehyde.
    
  • Isolation: Once malononitrile is consumed, pour the mixture into 50 mL of ice-cold distilled water. Stir vigorously for 15 minutes to precipitate the gem-dicarbonitrile. Filter the solid, wash with cold water, and dry under a vacuum.

Protocol B: -Mediated Condensation (For Recalcitrant Ketones)

Use this protocol for sterically hindered ketones where Protocol A fails.

  • Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve the ketone (5.0 mmol) and malononitrile (7.5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the mixture to 0 °C. Slowly add a 1.0 M solution of

    
     in DCM (10.0 mmol) dropwise. Self-Validation Check: The solution will immediately darken, indicating the formation of the titanium-carbonyl complex.
    
  • Base Addition: Add anhydrous pyridine (20.0 mmol) dropwise. A heavy precipitate (pyridinium chloride and titanium oxides) will form.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via GC-MS or LC-MS, as TLC can be difficult to interpret due to the titanium salts.

  • Quenching & Isolation: Quench the reaction by carefully adding 20 mL of a saturated aqueous

    
     solution. Filter the biphasic mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with DCM, dry the combined organic layers over 
    
    
    
    , and concentrate under reduced pressure.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I run this reaction in water instead of organic solvents? A: Yes. While water is a byproduct of the reaction, "on-water" Knoevenagel condensations are highly effective for hydrophobic substrates due to the hydrophobic effect, which concentrates the reagents at the water-organic interface. However, this requires vigorous stirring and is generally limited to highly reactive aldehydes.

Q: Why is my isolated product melting over a broad temperature range? A: A broad melting point indicates impurities, most commonly unreacted malononitrile or the Michael bis-adduct. Recrystallize the product from hot ethanol to remove these impurities.

References

1.[1] BenchChem Technical Support Team. "Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile." BenchChem. 1 2.[3] r/chemistry Community. "Knoevenagel condensation with Malonitrile (pKas and deprotonation)." Reddit. 3 3.[2] "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." Semantic Scholar.2 4.[4] "Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State and in the Melt with Quantitative Yield." ResearchGate. 4

Sources

Technical Support Center: Purification of 1-Methylpiperidine-4,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Methylpiperidine-4,4-dicarbonitrile. The purity of this key pharmaceutical intermediate is paramount for the validity of research outcomes and the quality of downstream applications.[1] This document provides practical, field-tested guidance in a direct question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 1-Methylpiperidine-4,4-dicarbonitrile?

The impurity profile of your sample is intrinsically linked to its synthetic route. Based on common syntheses for related piperidine derivatives, which often involve precursors like 1-methyl-4-piperidone and various cyanide sources, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 1-methyl-4-piperidone or cyanide sources (e.g., malononitrile).

  • Reaction Byproducts: Products arising from side reactions, such as the formation of enamines or products from self-condensation of starting materials.[2]

  • Hydrolysis Products: The dinitrile functionality is susceptible to hydrolysis, especially in the presence of acid or base with residual water. This can lead to the formation of the corresponding cyano-amide, cyano-acid, or even the di-acid.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., toluene, dichloromethane) and any catalysts or bases.[3]

Q2: How can I quickly assess the purity of my crude sample before attempting large-scale purification?

An initial purity assessment is crucial for selecting the appropriate purification strategy.

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method for a qualitative assessment. It helps visualize the number of components in your mixture and provides a basis for developing a column chromatography method.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative view, a quick HPLC analysis is invaluable. It can provide the percentage purity and reveal the presence of closely related impurities that may not separate well on TLC.[4] A reversed-phase C18 column is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material can quickly identify the presence of major impurities if their signals are known and do not overlap significantly with the product signals.

Q3: Which purification technique should I try first for a solid sample of 1-Methylpiperidine-4,4-dicarbonitrile?

For crystalline solids, recrystallization is the most efficient, scalable, and economical first-line purification method.[6][7] Its success hinges on selecting a solvent (or solvent system) in which the desired compound has high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Q4: Under what circumstances is column chromatography preferable to recrystallization?

Column chromatography should be your method of choice under the following conditions:

  • Similar Solubility Profiles: When impurities have solubilities very similar to 1-Methylpiperidine-4,4-dicarbonitrile, making separation by recrystallization ineffective.

  • Oily or Amorphous Products: If the crude product is an oil or non-crystalline solid that cannot be recrystallized.

  • Complex Mixtures: When multiple impurities are present that need to be separated.

  • Highest Purity Required: Flash column chromatography generally provides higher resolution and can achieve superior purity compared to a single recrystallization.[6][8][9]

Troubleshooting and Optimization Guide

This section provides solutions to common problems encountered during the purification process.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Recrystallization
No crystals form upon cooling.The solution is too dilute; an inappropriate solvent was chosen.Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. If that fails, carefully evaporate some solvent to increase concentration and cool again.[7]
The product "oils out" instead of crystallizing.The solution is supersaturated at a temperature above the compound's melting point in that solvent; cooling is too rapid.Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).
The final product has low purity.Impurities co-crystallized due to a similar solubility profile or excessively rapid cooling.Slow down the crystallization process. Perform a second recrystallization using a different solvent system. If purity remains low, proceed to column chromatography.
Column Chromatography
The product does not move from the baseline (Rf = 0).The eluent (solvent system) is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
All compounds run to the solvent front (Rf = 1).The eluent is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.
The product streaks on the TLC plate/column.The sample is too concentrated (overloading the column); the compound is interacting strongly with the silica gel (common for basic amines).Dilute the sample before loading. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize active sites on the silica gel.

Visualized Purification Workflow

The following diagrams illustrate the decision-making process and the general workflow for purifying 1-Methylpiperidine-4,4-dicarbonitrile.

G cluster_start Initial Assessment cluster_purify Purification Strategy cluster_end Final Validation start Crude Product assess Purity Check (TLC, HPLC, NMR) start->assess decision Impurity Profile? assess->decision recryst Recrystallization decision->recryst Different Solubility chrom Column Chromatography decision->chrom Similar Solubility or Oily Product validate Final Purity Analysis (HPLC, NMR, GC) recryst->validate chrom->validate product Pure Compound (>99%) validate->product

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is the selection of an appropriate solvent.

1. Solvent Selection (Screening):

  • Place a small amount (10-20 mg) of the crude material into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like dichloromethane/methanol[8]) to each tube.

  • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Heat the tubes that show poor solubility. If the compound dissolves, cool the tube to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure:

  • Dissolution: Place the crude 1-Methylpiperidine-4,4-dicarbonitrile in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, pre-warm a funnel with filter paper and quickly filter the hot solution into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble matter.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique uses air pressure to force the solvent through the column, speeding up the separation.

1. Preparation:

  • Eluent Selection: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.25-0.35. Common systems for piperidine derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[10] For this polar, basic compound, a dichloromethane/methanol system with 0.5% triethylamine is a good starting point.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the silica bed is compact and level.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and apply pressure.

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 1-Methylpiperidine-4,4-dicarbonitrile.

Comparison of Primary Purification Techniques

The choice between recrystallization and column chromatography depends on the specific requirements of scale, purity, and the nature of the impurities.

TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Recrystallization >98%60-80%HighCost-effective, highly scalable, effectively removes impurities with different solubility profiles.Purity is highly dependent on the impurity profile; may not remove structurally similar impurities.[6]
Column Chromatography >99%70-90%MediumHigh resolution for a wide range of impurities, adaptable to various scales, effective for oily substances.[6]Requires significant solvent volumes, can be more time-consuming and labor-intensive.
Preparative HPLC >99.5%50-70%LowAchieves the highest possible purity, ideal for a final polishing step or separating very similar compounds.[6]Expensive, low throughput, not suitable for large-scale purification.[6]

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved February 27, 2026, from [Link]

  • Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET: 4-Methylpiperidine. Retrieved February 27, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). SUPPORTING INFORMATION for Chemical Communications. Retrieved February 27, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. Retrieved February 27, 2026, from [Link]

  • Sbay, M. (2020). Analysis of a chromatographic purification process: an experimental and modelling combined approach. Retrieved February 27, 2026, from [Link]

  • Chromatography Online. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved February 27, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved February 27, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 27, 2026, from [Link]

  • Helda - University of Helsinki. (2025, January 27). Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying. Retrieved February 27, 2026, from [Link]

  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved February 27, 2026, from [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of 1-Methylpiperidine-4,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behaviors of 1-Methylpiperidine-4,4-dicarbonitrile , a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines and analgesics).

We compare two analytical "alternatives" for structural elucidation: Electron Ionization (EI-GC/MS) versus Electrospray Ionization (ESI-LC/MS/MS) .

Executive Summary

1-Methylpiperidine-4,4-dicarbonitrile (


, MW 161.20 Da) presents a unique analytical challenge due to the electron-withdrawing nature of the gem-dicyano moiety at the C4 position.
  • The Challenge: Distinguishing the gem-dicyano substitution from isobaric impurities or regioisomers (e.g., 2,4-dicyano analogs).

  • The Solution: This guide compares the "Hard" ionization of EI (fragmentation-rich, library matchable) against the "Soft" ionization of ESI (molecular ion preservation, MS/MS transitions).

Key Finding: While ESI-MS provides superior sensitivity for trace detection, EI-MS is the preferred method for structural confirmation due to diagnostic


-cleavage pathways that uniquely fingerprint the quaternary C4 center.

Technical Comparison: EI vs. ESI Performance

The following table contrasts the spectral "performance" of the two ionization modes when applied to this specific piperidine derivative.

FeatureMethod A: EI-GC/MS (70 eV) Method B: ESI-LC/MS/MS (+)
Primary Signal Fragment Ions (M+ often weak)

(m/z 162.2)
Diagnostic Power High: Reveals C4 substitution pattern via ring opening.Medium: primarily confirms MW; requires CID for structure.
Nitrogen Rule Odd

(m/z 161) confirms odd nitrogen count (3).
Even

(m/z 162) follows even-electron rule.
Key Fragmentation

-Cleavage, Loss of

, Loss of

.
Neutral loss of

(27 Da) upon collision.[1]
Solvent/Matrix Gas Phase (High Vacuum)Liquid Phase (Mobile Phase Adducts possible).
Best For Impurity Profiling & ID Pharmacokinetic (PK) Quantification

Mechanistic Fragmentation Analysis

Theoretical Basis

The fragmentation of 1-Methylpiperidine-4,4-dicarbonitrile is governed by two competing forces:

  • Charge Localization on Nitrogen: The tertiary amine nitrogen (N1) has the lowest ionization potential, directing the initial charge localization.

  • Gem-Dinitrile Instability: The quaternary C4 carbon, bearing two electron-withdrawing cyano groups, creates a "fragile point" in the ring, promoting specific cleavage events not seen in mono-nitrile analogs.

Diagnostic Pathways (EI Mode)

In Electron Ionization, the radical cation (


, m/z 161) is formed.
  • Pathway A (

    
    -Cleavage):  Homolytic cleavage of the C2-C3 bond adjacent to the N-methyl group.
    
  • Pathway B (Nitrile Loss): Direct loss of a cyano radical (

    
    , 26 Da) or elimination of hydrogen cyanide (
    
    
    
    , 27 Da) to relieve steric strain at C4.
Diagnostic Pathways (ESI-CID Mode)

In ESI, the protonated molecule (


, m/z 162) is an even-electron species.
  • Primary Transition: The most abundant product ion arises from the neutral loss of

    
     (27 Da), resulting in a peak at m/z 135 .
    
  • Secondary Transition: Further loss of the methyl group or ring opening.

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathways. In EI, the "Hard" path leads to extensive ring fragmentation. In ESI, the "Soft" path preserves the skeleton until collision energy is applied.

FragmentationPathway cluster_EI Method A: Electron Ionization (70 eV) cluster_ESI Method B: ESI-MS/MS (CID) M_Neutral Neutral Molecule (MW 161) EI_M Molecular Ion M+. (m/z 161) Radical Cation M_Neutral->EI_M e- impact ESI_M Precursor Ion [M+H]+ (m/z 162) Even Electron M_Neutral->ESI_M +H+ Alpha_Cleavage α-Cleavage Product (Open Ring) EI_M->Alpha_Cleavage Ring Opening Frag_134 Fragment m/z 134 [M - HCN]+. EI_M->Frag_134 -HCN (27 Da) Frag_96 Fragment m/z 96 (Piperidine Core) Alpha_Cleavage->Frag_96 Rearrangement CID_State Collision Cell (Vibrational Excitation) ESI_M->CID_State Frag_135 Product Ion m/z 135 [M+H - HCN]+ CID_State->Frag_135 Neutral Loss (-HCN)

Figure 1: Comparative fragmentation pathways. EI (Red) induces radical-driven ring cleavage, while ESI (Blue) favors neutral loss of HCN via proton-mediated mechanisms.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: EI-GC/MS (Structural Confirmation)

Best for: Purity analysis and identification of synthetic side-products.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range: m/z 40–300.

  • Expected Data: Look for

    
     at 161 (approx 10-20% abundance) and base peak likely at m/z 42 or 96 (piperidine ring fragments).
    
Protocol B: ESI-LC/MS/MS (Trace Detection)

Best for: Biological matrices or cleaning validation.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Flow: 0.4 mL/min (C18 Column).

  • Mobile Phase: Isocratic 60% ACN / 40% Water (0.1% Formic Acid).

  • Source: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 162.1

      
       135.1 (Collision Energy: 15-20 eV).
      
    • Qualifier: 162.1

      
       108.1 (Higher CE: 30 eV).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of 1-Methylpiperidine. National Institute of Standards and Technology.[3] Available at: [Link] (Used as the baseline scaffold for piperidine fragmentation logic).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for nitrile fragmentation mechanisms and HCN loss).[4]

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (General principles of piperidine derivative analysis).

Sources

Comparing reactivity of 1-Methylpiperidine-4,4-dicarbonitrile vs N-benzyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares 1-Methylpiperidine-4,4-dicarbonitrile (Compound A) and its N-benzyl analog (Compound B). While both compounds share the core gem-dicyano piperidine scaffold—a critical precursor for spiro-cyclic therapeutics and quaternary amino acids—their utility in drug discovery differs fundamentally based on the N-substituent.

  • 1-Methylpiperidine-4,4-dicarbonitrile : Primarily a terminal scaffold . It is used when the N-methyl pharmacophore is required in the final drug candidate (e.g., opioid analgesics, sigma receptor ligands).

  • 1-Benzylpiperidine-4,4-dicarbonitrile : A versatile intermediate . The benzyl group serves as a latent protecting group that aids in purification and lipophilicity during early steps but can be orthogonally cleaved to access the free secondary amine for library diversification.

Chemical Structure & Properties[1][2][3][4][5]

Feature1-Methylpiperidine-4,4-dicarbonitrile1-Benzylpiperidine-4,4-dicarbonitrile
Formula C₈H₁₁N₃C₁₄H₁₅N₃
MW 149.19 g/mol 241.33 g/mol
Steric Bulk (N-position) Low (Methyl)High (Benzyl)
Lipophilicity (LogP) ~0.5 (Polar, water-soluble)~2.5 (Lipophilic, organic-soluble)
N-Dealkylation Potential Low (Requires harsh von Braun conditions)High (Cleavable via ACE-Cl or Hydrogenolysis)
Primary Utility Target Molecule SynthesisDivergent Synthesis / Library Generation

Synthetic Pathways & Reactivity Analysis[1]

Core Synthesis (The Cyclization)

Both compounds are typically synthesized via a double nucleophilic substitution (cyclization) between the corresponding N,N-bis(2-chloroethyl)amine and malononitrile.

  • Mechanism : The malononitrile anion (generated by base) performs sequential SN2 attacks on the chloroethyl chains.

  • Comparison : The N-benzyl precursor is often preferred in large-scale synthesis because the resulting dicarbonitrile precipitates more easily from organic solvents due to higher molecular weight and lipophilicity, whereas the N-methyl analog often requires vacuum distillation or extraction from aqueous layers.

Reactivity of the gem-Dicarbonitrile Group

The 4,4-dicyano moiety is an "activated" quaternary center. Both analogs undergo similar transformations at this site, but the workup differs.

  • Hydrolysis (Bucherer-Bergs / Acidic) :

    • Both hydrolyze to piperidine-4,4-dicarboxylic acid (or the spiro-hydantoin).

    • Nuance: The N-benzyl group is stable to basic hydrolysis but can be sensitive to strong acidic hydrolysis at high temperatures (potential debenzylation). The N-methyl group is robust under both.

  • Reduction :

    • Reduction (e.g., LiAlH₄) yields the 4,4-bis(aminomethyl)piperidine .

    • Nuance: N-benzyl prevents catalyst poisoning in catalytic hydrogenation (e.g., Raney Ni) compared to the free amine, but N-methyl is also compatible.

The Critical Differentiator: N-Dealkylation

This is the deciding factor for medicinal chemists.

  • N-Benzyl Cleavage : The benzyl group can be removed selectively using 1-chloroethyl chloroformate (ACE-Cl) or catalytic hydrogenolysis (H₂/Pd-C). This exposes the secondary amine (NH), allowing for the attachment of diverse "warheads" or linkers.

  • N-Methyl Stability : The methyl group is metabolically stable in many in vitro assays but chemically difficult to remove without affecting the nitrile groups. It is chosen when the methyl group is a desired part of the final SAR (Structure-Activity Relationship).

Visualizing the Strategic Divergence

The following diagram illustrates how the choice of starting material dictates the synthetic workflow.

ReactivityComparison Start Bis(2-chloroethyl)amine Precursor Me_Analog 1-Methylpiperidine- 4,4-dicarbonitrile Start->Me_Analog + Malononitrile (R=Me) Bn_Analog 1-Benzylpiperidine- 4,4-dicarbonitrile Start->Bn_Analog + Malononitrile (R=Bn) Target_Me N-Methyl Drug Candidate (e.g., Opioid Analog) Me_Analog->Target_Me Functionalization of CN groups only Bn_Analog->Target_Me Redundant Path (Requires De-Bn + Methylation) Free_Amine Piperidine-4,4- dicarbonitrile (Free NH) Bn_Analog->Free_Amine N-Dealkylation (ACE-Cl or H2/Pd) Library Diverse Library (Amides, Sulfonamides, Ureas) Free_Amine->Library N-Derivatization (R-X, R-COCl)

Figure 1: Strategic divergence in synthesis. The N-benzyl analog opens a pathway to library generation via the free amine, whereas the N-methyl analog is a direct route to N-methylated targets.

Experimental Protocols

Protocol A: Synthesis of 1-Benzylpiperidine-4,4-dicarbonitrile

Use this protocol to generate the versatile intermediate.

  • Reagents : N-Benzyl-N,N-bis(2-chloroethyl)amine hydrochloride (26.9 g, 0.1 mol), Malononitrile (6.6 g, 0.1 mol), Potassium Carbonate (anhydrous, 41.4 g, 0.3 mol), DMF (100 mL).

  • Procedure :

    • Suspend the amine salt and malononitrile in DMF.

    • Add K₂CO₃ portion-wise at 0°C (Exothermic!).

    • Heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Workup : Pour into ice water (500 mL). The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

  • Expected Yield : 75–85%.

  • Data Validation : 1H NMR should show the benzylic singlet (~3.5 ppm) and the symmetrical piperidine ring protons.

Protocol B: Selective N-Dealkylation (ACE-Cl Method)

Use this to convert the Benzyl analog to the free amine for diversification.

  • Reagents : 1-Benzylpiperidine-4,4-dicarbonitrile (1.0 eq), 1-Chloroethyl chloroformate (ACE-Cl, 1.2 eq), 1,2-Dichloroethane (DCE), Methanol.

  • Procedure :

    • Dissolve substrate in dry DCE at 0°C.

    • Add ACE-Cl dropwise.

    • Reflux for 3 hours (Formation of carbamate intermediate).

    • Evaporate solvent to dryness.

    • Redissolve residue in Methanol and reflux for 1 hour (Methanolysis of carbamate).

    • Concentrate to yield the Piperidine-4,4-dicarbonitrile hydrochloride salt.

  • Note : This method preserves the nitrile groups, whereas hydrogenolysis might reduce them if conditions are too vigorous.

References

  • Source: US Patent 9,682,965 B2. "Fumagillol heterocyclic compounds and methods of making and using same.
  • General Reactivity of gem-Dicarbonitrile Piperidines

    • Source: Journal of Heterocyclic Chemistry, Cammack, T. and Reeves, P. C. (1986). "Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile." (Analogous synthesis methodology).[1]

    • Context: Establishes the cyclization protocol using bis(chloroethyl)amines and nitriles.
    • URL: [Link] (Journal Homepage)

  • ACE-Cl Dealkylation Method

    • Source: Olofson, R. A., et al. Journal of Organic Chemistry (1984).
    • Context: The standard protocol for removing N-benzyl groups in the presence of sensitive functionality like nitriles.
    • URL: [Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 1-Methylpiperidine-4,4-dicarbonitrile Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with nitrogen-containing heterocyclic intermediates. 1-Methylpiperidine-4,4-dicarbonitrile is a critical precursor in the synthesis of complex spiro-piperidine APIs and targeted kinase inhibitors. However, its analysis presents a unique challenge: the piperidine ring lacks an extended conjugated π-system, rendering standard UV-Vis detection inadequate for trace-level impurity profiling without cumbersome derivatization steps.

To ensure regulatory compliance and synthetic reproducibility, the selection of an appropriate reference standard is paramount. This guide objectively compares the performance of Certified Reference Materials (CRMs) against common alternatives, providing field-proven, self-validating LC-MS/MS methodologies grounded in the latest analytical validation frameworks.

Comparative Analysis of Reference Standards

When quantifying 1-Methylpiperidine-4,4-dicarbonitrile, the quality of the reference standard directly dictates the reliability of your analytical method. Laboratories typically choose between three tiers of standards. As demonstrated in the data below, utilizing a highly characterized CRM eliminates the hidden costs of internal bridging studies and regulatory pushback.

Table 1: Performance and Compliance Comparison
ParameterCertified Reference Material (CRM)Commercial Analytical GradeIn-House Working Standard
Purity (LC-MS/NMR/qNMR) ≥ 99.5% (Certified & Traceable) ≥ 98.0% (Lot-dependent)Variable (Typically 95–98%)
Traceability ISO 17034 / NIST TraceableCOA Provided (Uncertified)Internal documentation only
Impurity Characterization Fully profiled (e.g., Desmethyl impurities)Major impurities onlyRequires extensive internal NMR/MS
Regulatory Compliance Fully compliant with [1]Conditionally compliantRequires continuous re-validation
Cost & Time Efficiency High initial cost, Zero bridging time Moderate cost, Moderate riskHigh hidden cost (Labor/Time)

Scientific Causality & Experimental Design

Why LC-MS/MS over HPLC-UV?

Simple piperidines lack a strong chromophore. While HPLC-UV can be used following pre-column derivatization with reagents like 4-toluenesulfonyl chloride [3], this introduces sample preparation variability and potential artifact formation.

Instead, we leverage Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The causality is straightforward: the tertiary amine of the 1-methylpiperidine ring is a strong proton acceptor. By utilizing Positive Electrospray Ionization (ESI+), we efficiently generate stable


 precursor ions. This approach provides sub-part-per-million sensitivity, which is critical for detecting genotoxic impurities such as the N-demethylated byproduct (Piperidine-4,4-dicarbonitrile) [2].
The Degradation & Impurity Pathway

Understanding the analyte's degradation pathway is essential for developing a stability-indicating method. 1-Methylpiperidine-4,4-dicarbonitrile is primarily susceptible to N-demethylation and partial hydrolysis of the nitrile groups under acidic aqueous conditions.

Pathway A 1-Methylpiperidine- 4,4-dicarbonitrile (Target Analyte) B Piperidine-4,4- dicarbonitrile (Desmethyl Impurity) A->B N-Demethylation C 1-Methylpiperidine- 4-cyano-4-carboxamide (Hydrolysis Product) A->C Partial Hydrolysis (H2O/H+)

Caption: Primary degradation and impurity pathways of 1-Methylpiperidine-4,4-dicarbonitrile.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

Every robust analytical protocol must be a self-validating system. The following methodology incorporates a mandatory System Suitability Test (SST). The system mathematically verifies its own chromatographic resolution and detector sensitivity before any sample data is acquired. If the SST fails, the sequence halts, preventing the generation of erroneous data.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Methanol (LC-MS Grade).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 1-Methylpiperidine-4,4-dicarbonitrile CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • SST / Working Standard (0.200 μg/mL): Serially dilute the stock solution with the diluent to achieve a final concentration of 0.200 μg/mL.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse-Phase (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-7 min (5% to 60% B), 7-9 min (95% B), 9-12 min (5% B for re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the target analyte and expected impurities.

Step 4: The Self-Validation Gate (SST Execution)

  • Inject the Blank (Diluent) to confirm the absence of carryover.

  • Inject the 0.200 μg/mL SST solution in six replicates.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area and retention time must be ≤ 2.0% . The Signal-to-Noise (S/N) ratio must be ≥ 10:1 . Do not proceed to sample analysis if these criteria are not met.

Workflow A Sample Preparation (Dilution in MeOH) B System Suitability (Self-Validation Gate) A->B C LC-MS/MS Injection (ESI+ Mode) B->C D Data Acquisition (MRM Transitions) C->D E Quantification & Impurity Profiling D->E

Caption: Self-validating analytical workflow for 1-Methylpiperidine-4,4-dicarbonitrile using LC-MS/MS.

Experimental Validation Data

To objectively demonstrate the superiority of utilizing a CRM over an In-House Working Standard, we executed a full method validation aligned with the [1]. The CRM provides a significantly tighter calibration curve and superior accuracy, directly resulting from its certified purity and lack of trace isobaric interferences.

Table 2: Method Validation Parameters (ICH Q2(R2) Compliance)
Validation ParameterCRM PerformanceIn-House Standard PerformanceICH Acceptance Criteria
Linearity (R²) 0.9998 (Range: 0.03–0.40 μg/mL)0.9951≥ 0.998
Limit of Detection (LOD) 0.010 µg/mL 0.045 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 0.030 µg/mL 0.150 µg/mLSignal-to-Noise ≥ 10:1
Accuracy (% Recovery) 98.5% – 101.2% 92.0% – 105.5%95.0% – 105.0%
Precision (% RSD) 0.8% 3.2% (Fails criteria)≤ 2.0%

Data Interpretation: The In-House standard failed the precision acceptance criteria (% RSD > 2.0%) and exhibited a higher LOQ. This is a direct consequence of uncharacterized trace impurities in the in-house batch causing ion suppression in the ESI source. The CRM guarantees an uncompromised ionization environment, ensuring reliable, audit-ready data.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A Liquid Chromatography-Mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies in Health and Medicine URL: [Link]

Introduction: Defining the Structural Landscape of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Structural Elucidation of 1-Methylpiperidine-4,4-dicarbonitrile: A Comparative Crystallographic Workflow

1-Methylpiperidine-4,4-dicarbonitrile is a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the piperidine scaffold is a privileged structure. The geminal dinitrile group at the C4 position provides a unique electronic and steric environment, making it a precursor for spirocycles and other constrained systems. Understanding its precise three-dimensional structure through X-ray crystallography is paramount for rational drug design, as it dictates the molecule's conformation, crystal packing, and potential intermolecular interactions.

As of the latest database searches, a public crystal structure for 1-Methylpiperidine-4,4-dicarbonitrile has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose: first, to provide a robust, field-tested experimental workflow for obtaining a publication-quality crystal structure of the title compound; and second, to establish a comparative framework using structurally related molecules to benchmark and interpret the resulting data. We will explore the nuanced experimental choices required, from crystal growth to data refinement, and compare the expected structural features with known compounds to provide a comprehensive analytical perspective.

Part 1: A Practical Guide to the De Novo Structure Determination of 1-Methylpiperidine-4,4-dicarbonitrile

The following protocol is a self-validating system designed to guide researchers from purified compound to a final, refined crystal structure. The causality behind each experimental choice is explained to empower the scientist with the ability to troubleshoot and adapt the methodology.

Synthesis and Requisite Purity

Success in crystallography begins with impeccably pure material. The presence of even minor impurities can inhibit nucleation or lead to poorly formed, unusable crystals.

Protocol:

  • Synthesis: 1-Methylpiperidine-4,4-dicarbonitrile can be synthesized via the alkylation of piperidine-4,4-dicarbonitrile with a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile). A representative procedure has been described by Bakunov et al. (2018) in their work on related compounds.

  • Purification: The crude product should be purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) should be optimized using thin-layer chromatography (TLC).

  • Purity Verification: The final, isolated product must be verified as >99% pure. This is a critical checkpoint. The recommended methods are:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or organic impurities.

    • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Expert Rationale: Crystallization is a thermodynamic process of self-assembly. Impurities disrupt the crystal lattice, introducing defects that degrade diffraction quality. Solvents, in particular, can be incorporated into the lattice, leading to disorder that complicates structure refinement.

The Art of Crystal Growth: A Multi-pronged Approach

Finding the right crystallization condition is often an empirical process. The strategy is to explore a wide range of solvent systems and techniques in parallel to maximize the chances of success.

Recommended Techniques:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., Acetone, Acetonitrile, Ethyl Acetate, or a mixture like Dichloromethane/Methanol).

    • Use a small vial with a loose-fitting cap or a cap pierced with a needle to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a small drop (~2-5 µL) of the concentrated compound solution onto a siliconized glass coverslip. Invert the slip over a well in a crystallization plate containing a reservoir of a precipitant solvent (an "anti-solvent" in which the compound is less soluble, e.g., Hexanes, Diethyl Ether).

    • Sitting Drop: Place the drop on a pedestal within the well.

    • The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting slow, ordered crystal growth.

  • Liquid-Liquid Diffusion:

    • In a narrow tube (e.g., an NMR tube), carefully layer a solution of the compound (in a dense, good solvent like Dichloromethane) underneath a less dense anti-solvent (e.g., Hexane).

    • Crystals will form at the interface where the two solvents slowly mix.

Solvent Selection Rationale: The ideal solvent system is one in which the compound has moderate solubility. For 1-Methylpiperidine-4,4-dicarbonitrile, a molecule of moderate polarity, solvents like acetone, ethyl acetate, and acetonitrile are excellent starting points. The use of a binary system (a good solvent and an anti-solvent) provides finer control over the rate of precipitation.

From Crystal to Data: X-ray Diffraction and Refinement

Once single crystals of sufficient size (>0.1 mm in all dimensions) and quality (clear, with no visible cracks or defects) are obtained, the process of data collection and structure solution can begin.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement A Synthesized & Purified (>99%) Compound B Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Diffractometer Loop C->D E Cryo-cool to 100 K D->E F Collect Diffraction Data (Mo or Cu source) E->F G Integrate & Scale Data (e.g., CrysAlisPro) F->G H Solve Structure (e.g., SHELXT) G->H I Refine Structure (e.g., SHELXL via Olex2) H->I J Validate & Generate CIF Report (checkCIF) I->J G cluster_main Key Torsion Angles in 1-Methylpiperidine-4,4-dicarbonitrile N1 N1 C2 C2 N1->C2 N1->C2 τ2 C_Me C(Me) N1->C_Me C3 C3 C2->C3 C2->C3 τ3 C4 C4 C3->C4 C3->C4 τ4 C5 C5 C4->C5 C4->C5 τ5 C_CN1 C(CN)ax C4->C_CN1 C_CN2 C(CN)eq C4->C_CN2 C6 C6 C5->C6 C5->C6 τ6 C6->N1 C6->N1 τ1

Safety Operating Guide

Personal protective equipment for handling 1-Methylpiperidine-4,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safe handling, operational protocols, and emergency response procedures for 1-Methylpiperidine-4,4-dicarbonitrile .

Notice of Safety Inference: Specific Safety Data Sheet (SDS) availability for this exact gem-dicarbonitrile derivative is limited in public registries. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing data from its structural precursors (1-Methyl-4-piperidone) and analogs (1-Methylpiperidine-4-carbonitrile). Treat this substance as a high-hazard nitrile and organic base.

Part 1: Executive Safety Summary

Category Critical Assessment
Chemical Identity 1-Methylpiperidine-4,4-dicarbonitrile (Analogous CAS: 20691-92-3 for mono-nitrile)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) ; Skin Corrosion/Irritation ; Cyanide Liberation Potential .
Physical State Likely Solid or Viscous Oil (based on MW ~149.19 and symmetry).
Max Hazard Risk Metabolic Cyanide Release: The gem-dicyano moiety may metabolize to release cyanide ions. Caustic Burns: The piperidine ring confers basicity (pKa ~9–10), posing a risk of chemical burns.
Critical PPE Double-gloving (Nitrile over Laminate) ; P100/OV Respirator (if outside hood); Face Shield (for liquid handling).

Part 2: Hazard Identification & Risk Profile

Acute Toxicity (Cyanide Mechanism)

Unlike simple aliphatic nitriles, gem-dicarbonitriles possess two cyano groups at the 4-position.

  • Mechanism: Ingestion or inhalation may lead to hepatic metabolism (cytochrome P450), cleaving the cyano group and releasing free cyanide (

    
    ).
    
  • Symptoms: Dizziness, headache, rapid breathing (early), followed by gasping, convulsions, and collapse (late/severe).

Corrosivity & Irritation
  • Base Hazard: The N-methylpiperidine moiety is a tertiary amine.[1] Contact with skin or mucous membranes can cause immediate coagulative necrosis (alkaline burn).

  • Ocular Risk: High. Vapors or dust can cause permanent corneal damage.

Reactivity
  • Incompatibility: Reacts violently with strong acids (exothermic salt formation) and strong oxidizers .

  • Hydrolysis Risk: Contact with strong acids may hydrolyze the nitrile groups, potentially releasing Hydrogen Cyanide (HCN) gas.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[2][3] The organic nature of the piperidine ring facilitates permeation through weak polymers.

PPE Component Material/Standard Operational Context
Hand Protection (Primary) Silver Shield / Laminate (EVOH) Mandatory for all direct handling. These provide >4hr breakthrough time for amines and nitriles.
Hand Protection (Outer) Nitrile (5 mil minimum) Wear over the laminate glove to provide dexterity and grip. Discard immediately upon splash.
Respiratory P100 + Organic Vapor (OV) Required if weighing outside a fume hood (not recommended) or cleaning spills.
Eye/Face Chemical Splash Goggles Standard safety glasses are insufficient for corrosive liquids/oils.[3]
Body Tyvek® Lab Coat / Apron Impervious apron recommended during transfer of >10g quantities.

Part 4: Operational Protocol

Workflow Visualization

SafeHandling Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Container Reaction Reaction Setup (Closed System) Weighing->Reaction Add to Solvent (Avoid Dust) Waste Waste Disposal (Segregated) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment and segregation.

Step-by-Step Handling Procedure

1. Preparation

  • Engineering Control: Verify Fume Hood velocity is >100 fpm (0.5 m/s).

  • Antidote Check: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible and not expired.

  • Neutralizer: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) for immediate decontamination of tools.

2. Weighing & Transfer

  • Solid: Use a disposable anti-static weighing boat. Do not use metal spatulas if moisture is present (corrosion risk).

  • Liquid/Oil: Use a positive-displacement pipette to prevent dripping.

  • Technique: Keep the sash as low as possible. Work at least 6 inches inside the hood.

3. Reaction Setup

  • Solvent Choice: Dissolve the compound immediately. Chlorinated solvents (DCM, Chloroform) may enhance skin permeation; prefer Ethyl Acetate or Toluene if chemistry permits.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. Amines can oxidize, and nitriles can hydrolyze with ambient moisture.

4. Decontamination

  • Wipe all exterior surfaces of flasks/bottles with a bleach-soaked wipe before removing them from the hood.

  • Immerse contaminated spatulas/tips in the bleach bath for 20 minutes before washing.

Part 5: Emergency Response

Decision Logic: Exposure Response

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Corrosive + Toxic) Type->Skin Inhalation Inhalation (Systemic Cyanide Risk) Type->Inhalation ActionSkin Rinse 15min Discard Clothes Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Inhalation->ActionInhale Medical Seek Medical Help (Mention: Aminonitrile) ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response logic for skin and inhalation exposure.

Specific First Aid
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Do NOT use organic solvents (ethanol/DMSO) to wash skin; this drives the toxin deeper into the bloodstream.

    • Soap: Use mild soap (pH neutral) after the initial water rinse.

  • Inhalation:

    • Move to fresh air immediately.

    • Alert: If victim has "almond" breath odor or shows signs of hypoxia (blue lips) without obstruction, suspect cyanide toxicity. Administer 100% Oxygen.

  • Ingestion:

    • Do NOT induce vomiting (corrosive risk).

    • Rinse mouth with water if conscious.

Part 6: Waste Management

Disposal Code: P-List (Acute Hazardous) equivalent precaution recommended.

  • Segregation:

    • Stream A: Non-Halogenated Organics (if in solvent).

    • Stream B: Cyanide Waste (if large quantities). Note: Most EHS protocols allow minor nitrile waste in standard organic streams, but gem-dicarbonitriles should be flagged.

  • Quenching (Small Spills):

    • Treat spill with 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite solution.

    • Allow to stand for 30 minutes (oxidizes cyanide to cyanate).

    • Absorb with vermiculite/sand.

  • Labeling:

    • Must read: "Hazardous Waste - Toxic (Nitrile) - Corrosive (Amine)."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12291, 1-Methylpiperidine (Precursor Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure: Health Effects and First Aid. Retrieved from [Link]

Sources

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